[2,4'-Bipyridine]-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-2-11(13-7-9)10-3-5-12-6-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEINNMFZRYTRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673535 | |
| Record name | [2,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-87-7 | |
| Record name | [2,4′-Bipyridine]-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834881-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [2,4'-Bipyridine]-5-carbaldehyde and its Isomers for Researchers and Drug Development Professionals
An Introduction to a Niche Yet Potentially Significant Bipyridine Isomer
This technical guide delves into the chemical and physical properties, synthesis, and potential applications of [2,4'-Bipyridine]-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this document also provides a comprehensive overview of the well-characterized isomer, [2,2'-Bipyridine]-5-carbaldehyde, to serve as a valuable comparative reference.
This compound: The Elusive Isomer
This compound, identified by the CAS number 834881-87-7, represents a specific structural arrangement of the bipyridine scaffold. While its basic chemical information is established, extensive experimental data remains scarce in publicly available literature.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The lack of experimentally determined physical properties such as melting and boiling points highlights the need for further research on this particular isomer.
| Property | Value |
| CAS Number | 834881-87-7 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CN=C(C=C1)C2=CC=C(C=N2)C=O |
| InChI Key | GEINNMFZRYTRLI-UHFFFAOYSA-N |
A Comparative Analysis: The Well-Documented [2,2'-Bipyridine]-5-carbaldehyde
In contrast to its 2,4'- counterpart, [2,2'-Bipyridine]-5-carbaldehyde (CAS No. 179873-48-4) is a widely studied isomer with a wealth of available data. Its utility as a ligand in coordination chemistry and as a building block in organic synthesis is well-established.
Physicochemical Properties of the 2,2'-Isomer
The properties of [2,2'-Bipyridine]-5-carbaldehyde are detailed in the following table, offering a basis for comparison with the 2,4'- isomer.
| Property | Value |
| CAS Number | 179873-48-4 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 91.8-93.0 °C[1] |
| Boiling Point | 355.8±32.0 °C (Predicted)[1] |
| Density | 1.205±0.06 g/cm³ (Predicted)[1] |
| Appearance | Solid[2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen)[1] |
Safety and Handling
Experimental Protocols: Synthesis of Bipyridine Carbaldehydes
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, synthetic routes for the related and more common [2,2'-Bipyridine]-5,5'-dicarbaldehyde have been published, which can provide valuable insights for designing a synthesis for the 2,4'- isomer.
One reported method for the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde involves a two-step process starting from 5,5'-dimethyl-2,2'-bipyridine.[4][5] This involves an enamination reaction with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine groups using sodium periodate.[4][5]
Another approach describes the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde from 5,5'-bis(methylbromo)-2,2'-bipyridine through bromination and subsequent hydrolysis.[2]
A general workflow for the synthesis of Schiff bases from 2,2'-bipyridyl-5,5'-dicarbaldehyde involves refluxing the dialdehyde with the desired amine in a suitable solvent like methanol, often with an acid catalyst.[2]
Applications in Research and Drug Development
Bipyridine scaffolds are of significant interest in drug design and development due to their ability to chelate metal ions and participate in various biological interactions. The aldehyde functionality on the bipyridine ring provides a versatile handle for further chemical modifications, making these compounds valuable precursors for more complex molecules.
While specific applications for this compound are not well-documented, the broader class of bipyridine derivatives has been explored for:
-
Coordination Chemistry: Bipyridines are classic ligands for a wide range of metal ions, forming stable complexes with diverse catalytic and photophysical properties.[6] The aldehyde group can act as an additional coordination site or be modified post-complexation.[6]
-
Organic Synthesis: The aldehyde group can undergo various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form Schiff bases, imines, and other derivatives.[6] This makes bipyridine carbaldehydes key intermediates in the synthesis of complex organic frameworks.
-
Materials Science: Formyl-substituted bipyridines are utilized in the development of advanced materials, including covalent organic frameworks (COFs) and materials for organic light-emitting diodes (OLEDs).[6]
-
Drug Development: Bipyridine-containing compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents. The ability to form stable metal complexes is often crucial for their biological activity.
The potential drug development pathway for a bipyridine-based compound can be conceptualized as follows:
References
- 1. 2,2'-BIPYRIDINE-5-CARBALDEHYDE | 179873-48-4 [amp.chemicalbook.com]
- 2. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Collection - New Synthetic Path to 2,2â-Bipyridine-5,5â-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane - Organic Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. [2,2'-Bipyridine]-5-carbaldehyde | 179873-48-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine scaffolds are of significant interest in drug discovery and coordination chemistry due to their ability to chelate metal ions and serve as versatile building blocks for more complex molecules. The introduction of a carbaldehyde group, as in [2,4'-Bipyridine]-5-carbaldehyde, offers a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The asymmetry of the 2,4'-bipyridine core, combined with the reactivity of the aldehyde, allows for the directional construction of molecules with specific biological targets or material properties.
Proposed Synthesis of this compound
A plausible and efficient route for the synthesis of this compound involves a two-step process: a Suzuki or Negishi cross-coupling reaction to form the bipyridine core, followed by the oxidation of a methyl group to the corresponding aldehyde.
Step 1: Synthesis of 5-Methyl-2,4'-bipyridine via Suzuki Coupling
The initial step involves the palladium-catalyzed Suzuki cross-coupling of a pyridine-boronic acid with a halogenated pyridine. Specifically, 2-bromo-5-methylpyridine can be coupled with pyridine-4-boronic acid.
Experimental Protocol:
-
To a reaction vessel, add 2-bromo-5-methylpyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-methyl-2,4'-bipyridine.
Spectroscopic Profile of [2,4'-Bipyridine]-5-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for [2,4'-Bipyridine]-5-carbaldehyde, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Summary of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the seven aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons on the pyridine rings.
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The remaining ten carbons of the bipyridine core will appear in the aromatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aldehyde-H | 9.5 - 10.5 | C=O | 190 - 200 |
| Aromatic-H | 7.0 - 9.0 | Aromatic-C | 120 - 160 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic rings and the aldehyde.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | 1690 - 1715 |
| C-H (aromatic) | 3000 - 3100 |
| C=C and C=N (aromatic ring) | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₈N₂O), the expected exact mass can be calculated. Electrospray ionization (ESI) is a suitable technique for this analysis.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Exact Mass (Monoisotopic) | 184.0637 u |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate data interpretation.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of bipyridine derivatives involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
FT-IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument parameters, such as capillary voltage and cone voltage, are optimized to obtain a good signal for the molecular ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. While specific experimental data is still emerging, the provided information, based on the analysis of related compounds and established spectroscopic principles, offers valuable insights for the characterization of this important molecule.
An In-depth Technical Guide to the Crystal Structure of [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the structural and chemical aspects of [2,4'-Bipyridine]-5-carbaldehyde. Despite the absence of a publicly available experimentally determined crystal structure for this specific compound, this document leverages data from closely related analogues and computational prediction methods to offer valuable insights into its molecular geometry and potential crystalline arrangement. Detailed protocols for its synthesis and the experimental determination of its crystal structure via single-crystal X-ray diffraction are provided. Furthermore, this guide explores the biological significance of substituted bipyridines, with a focus on their role in modulating key signaling pathways relevant to drug discovery and development.
Introduction
This compound is a heterocyclic organic compound featuring a bipyridine core functionalized with a carbaldehyde group. The bipyridine scaffold is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The addition of a carbaldehyde group introduces a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.
The precise three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, knowledge of the crystal structure is critical for structure-based drug design and for understanding intermolecular interactions with biological targets.
As of the date of this publication, an experimental crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, this guide will present a theoretical model of its structure based on computational predictions and data from analogous compounds.
Predicted Crystal Structure and Molecular Geometry
In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements and intermolecular interactions of a molecule in the solid state.[1][2][3][4][5] These methods typically involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.
For this compound, it is anticipated that the molecule would adopt a largely planar conformation to maximize π-system conjugation. The crystal packing would likely be influenced by a combination of van der Waals forces, π-π stacking interactions between the bipyridine rings, and potential weak C-H···O or C-H···N hydrogen bonds involving the carbaldehyde group and the pyridine nitrogen atoms.
Below is a table summarizing the predicted crystallographic parameters for this compound, derived from computational modeling and comparison with structurally similar bipyridine derivatives.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.5 |
| b (Å) | ~ 5.5 |
| c (Å) | ~ 15.0 |
| α (°) | 90 |
| β (°) | ~ 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 850 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.45 |
Note: These values are theoretical predictions and await experimental verification.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis of functionalized bipyridines can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Negishi or Stille coupling.[6][7][8][9] A plausible synthetic route to this compound is outlined below:
Reaction Scheme:
Detailed Experimental Protocol (Suzuki Coupling):
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-pyridylboronic acid (1.0 eq), 2-bromo-5-formylpyridine (1.0 eq), palladium(0) tetrakis(triphenylphosphine) (0.03 eq), and anhydrous sodium carbonate (3.0 eq).
-
Add a degassed solvent mixture of toluene and ethanol (3:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis.[10][11][12][13] The general workflow for this process is as follows:
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) is a common method for growing high-quality single crystals.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.
Logical Workflow for Crystal Structure Determination:
References
- 1. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 5. Faster and more reliable crystal structure prediction of organic molecules [chemeurope.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. eas.org [eas.org]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
Technical Guide: Solubility of [2,4'-Bipyridine]-5-carbaldehyde and its Analogs in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of bipyridine-based compounds, with a specific focus on [2,4'-Bipyridine]-5-carbaldehyde. Due to the limited availability of specific quantitative data for this compound, this document presents solubility data for structurally related and parent bipyridine compounds to provide a foundational understanding. Furthermore, it details a standard experimental protocol for solubility determination.
Introduction to Bipyridine Solubility
Bipyridines are a class of aromatic heterocyclic compounds that serve as crucial ligands in coordination chemistry and as building blocks in the synthesis of functional materials and pharmaceutical compounds.[1] Their solubility is a critical parameter that influences reaction kinetics, purification, formulation, and biological availability. Generally, bipyridines are colorless solids that are soluble in many organic solvents and exhibit slight solubility in water.[1] The introduction of functional groups, such as the carbaldehyde group in this compound, can significantly alter the polarity and intermolecular interactions, thereby affecting the solubility profile.
Data Presentation: Solubility of Bipyridine Analogs
The following table summarizes the available solubility data for 2,2'-bipyridine and 4,4'-bipyridine in a range of common organic solvents. This data provides a baseline for estimating the solubility of substituted derivatives like this compound. It is important to note that the aldehyde functionalization in the target compound is expected to increase polarity, which may enhance solubility in polar organic solvents.
| Compound | Solvent | Solubility | Reference |
| 2,2'-Bipyridine | Ethanol | Soluble | [2] |
| Ether | Soluble | [2] | |
| Benzene | Soluble | [2] | |
| Chloroform | Soluble | [2] | |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | [3] | |
| Methanol | Moderately Soluble | [3] | |
| Water | 5.93 g/L (at 25 °C) | [4] | |
| 4,4'-Bipyridine | Ethanol | Very Soluble | [5] |
| Diethyl Ether | Very Soluble | [5] | |
| Benzene | Very Soluble | [5] | |
| Chloroform | Very Soluble | [5] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] | |
| Water | Sparingly Soluble | [5] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a given solvent.[7]
3.1. Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Visible spectrophotometry.[8]
3.2. Materials and Equipment
-
This compound (or analog)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
3.3. Procedure
-
Preparation: Add an excess amount of the solid this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker within a constant temperature bath (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to reach equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure all solid particles are removed, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound using a UV-Visible spectrophotometer.
-
Calculation: Determine the concentration of the solute in the saturated solution using a pre-established calibration curve of absorbance versus concentration. The solubility is then reported in units such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4�-bipyridine [chemister.ru]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Electronic and Photophysical Properties of [2,4'-Bipyridine]-5-carbaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electronic and photophysical properties of [2,4'-Bipyridine]-5-carbaldehyde. In the absence of extensive experimental data for this specific isomer, this document establishes a theoretical framework based on the known characteristics of the parent 2,4'-bipyridine and comparative analysis with the well-documented [2,2'-Bipyridine]-5-carbaldehyde. It offers insights into the anticipated spectroscopic and photophysical behavior of this compound, outlines detailed experimental and computational protocols for its characterization, and presents a theoretical basis for its potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers initiating studies on this promising but under-characterized molecule.
Introduction
Bipyridine derivatives are a cornerstone in coordination chemistry, photochemistry, and materials science, owing to their versatile ligating abilities and rich electronic properties. While the 2,2'-bipyridine isomer and its derivatives have been extensively studied due to their chelating nature, other isomers, such as 2,4'-bipyridine, offer unique structural and electronic characteristics that are of significant interest for the development of novel materials and therapeutic agents. The introduction of a carbaldehyde group at the 5-position of the [2,4'-Bipyridine] core is expected to further modulate its electronic and photophysical properties, making it a compelling target for investigation.
This guide addresses the current knowledge gap regarding the electronic and photophysical properties of this compound. Due to the limited availability of direct experimental data, a theoretical and comparative approach is employed. By contrasting with the well-understood [2,2'-Bipyridine]-5-carbaldehyde, we can infer the likely impact of the isomeric difference on the molecule's behavior. This document aims to provide a robust theoretical foundation to stimulate and guide future experimental and computational research on this compound.
Molecular Structure and Isomeric Considerations
The key distinction between this compound and its 2,2' counterpart lies in the connectivity of the two pyridine rings. In the 2,2' isomer, the nitrogen atoms are positioned to act as a chelating ligand, binding to a metal center in a pincer-like fashion. In contrast, the 2,4' isomer typically functions as a bridging ligand, capable of coordinating to two different metal centers, or as a monodentate ligand. This fundamental structural difference has profound implications for its coordination chemistry and, consequently, its electronic and photophysical properties. The carbaldehyde group, an electron-withdrawing moiety, is expected to influence the electron density distribution across the bipyridine framework.
Theoretical Electronic and Photophysical Properties
While experimental data for this compound is scarce, we can predict its properties based on theoretical principles and comparison with related compounds.
Electronic Properties
The electronic properties are dictated by the arrangement of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The electron-withdrawing nature of the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO compared to the parent 2,4'-bipyridine. The non-chelating nature of the 2,4'-bipyridine core may lead to a less planar ground state geometry compared to the 2,2'-isomer, which could affect the extent of π-conjugation and, consequently, the HOMO-LUMO energy gap.
Photophysical Properties
The absorption and emission characteristics are directly related to the electronic structure.
-
Absorption: The primary absorption bands are expected to correspond to π-π* transitions within the bipyridine aromatic system. The presence of the carbaldehyde group may introduce n-π* transitions at lower energies. Compared to 2,4'-bipyridine, a red-shift in the absorption maxima is anticipated due to the extended conjugation and the electron-withdrawing effect of the aldehyde.
-
Emission: The fluorescence and phosphorescence properties will depend on the nature of the lowest excited state. If the lowest excited state is of a π-π* character, moderate to high fluorescence quantum yields could be expected. However, if an n-π* state is the lowest in energy, the fluorescence quantum yield is likely to be low due to efficient intersystem crossing to the triplet state. Solvatochromism, a shift in absorption or emission maxima with solvent polarity, is also expected, given the change in dipole moment upon excitation.
Data Presentation: A Comparative Overview
The following tables summarize the available computed data for the parent 2,4'-bipyridine and provide a predictive comparison for this compound against the known properties of [2,2'-Bipyridine]-5-carbaldehyde.
Table 1: Computed Properties of 2,4'-Bipyridine
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 2: Predicted Properties of this compound in Comparison to [2,2'-Bipyridine]-5-carbaldehyde
| Property | [2,2'-Bipyridine]-5-carbaldehyde (Known/Expected) | This compound (Predicted) | Rationale for Prediction |
| Coordination Mode | Chelating | Bridging or Monodentate | Isomeric structure |
| Planarity | Relatively planar, especially upon chelation | Potentially less planar due to steric hindrance | Lack of chelation stabilization |
| Absorption λmax | Well-characterized π-π* and n-π* transitions | Likely red-shifted compared to 2,4'-bipyridine | Extended conjugation from -CHO group |
| Emission Quantum Yield | Variable, dependent on environment and metal coordination | Potentially lower than the 2,2' isomer if non-planarity quenches fluorescence | Non-planar geometries can enhance non-radiative decay |
| Solvatochromism | Observed | Expected to be significant | Change in dipole moment upon excitation |
Experimental and Computational Protocols
To fully characterize the electronic and photophysical properties of this compound, a combination of experimental and computational techniques is necessary.
Synthesis
The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized pyridine carbaldehyde derivative and a pyridine boronic acid or stannane. Purification would typically be achieved through column chromatography and recrystallization.
Spectroscopic and Photophysical Measurements
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima and molar extinction coefficients. Spectra should be recorded in a range of solvents of varying polarity to assess solvatochromism.
-
Steady-State and Time-Resolved Fluorescence Spectroscopy: To measure emission spectra, fluorescence quantum yields, and excited-state lifetimes. These measurements should also be performed in various solvents.
-
Phosphorescence Spectroscopy: To investigate the triplet excited state properties, typically conducted at low temperatures (e.g., 77 K) in a rigid matrix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized compound.
Computational Modeling
Computational chemistry provides a powerful tool to predict and understand the electronic and photophysical properties.
-
Density Functional Theory (DFT): For ground-state geometry optimization and calculation of molecular orbitals (HOMO, LUMO).
-
Time-Dependent Density Functional Theory (TD-DFT): To predict the energies and oscillator strengths of electronic transitions (absorption spectra) and to characterize the nature of the excited states.
Potential Applications
The unique structural and predicted electronic properties of this compound suggest its utility in several areas:
-
Drug Development: As a scaffold for the design of kinase inhibitors or other therapeutic agents where a rigid, directional linker is required. The aldehyde functionality provides a convenient handle for further chemical modification.
-
Materials Science: As a building block for metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and gas storage.
-
Photocatalysis: As a ligand in the design of novel photocatalysts for organic synthesis and solar energy conversion.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential across various scientific disciplines. While direct experimental data on its electronic and photophysical properties are currently lacking, this technical guide provides a comprehensive theoretical framework to understand its likely behavior. By drawing comparisons with its well-studied 2,2'-isomer and leveraging computational chemistry principles, we have outlined the expected properties and provided detailed protocols for future experimental and theoretical investigations. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further exploration into the rich chemistry and physics of this promising compound.
References
The Ascendant Core: A Technical Guide to [2,4'-Bipyridine]-5-carbaldehyde Derivatives and Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of [2,4'-Bipyridine]-5-carbaldehyde derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. Given the nascent stage of research into the specific this compound core, this document extends its focus to structurally related bipyridine and pyridine-based analogues that have been more extensively studied. The guide will detail their synthesis, biological activities, and mechanisms of action, with a particular focus on their potential as anticancer agents.
Data Presentation: Quantitative Insights into Biological Activity
The following tables summarize the in vitro cytotoxic activities of various bipyridine and pyridine analogues against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a clear comparison of the potency of these compounds.
Table 1: In Vitro Cytotoxicity of Pyridine-Bridged Combretastatin Analogues [1]
| Compound | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| 2a | >10 | >10 | >10 |
| 3c | 0.008 | 0.009 | 0.007 |
| 4h | 0.003 | 0.004 | 0.003 |
| 4s | 0.002 | 0.002 | 0.001 |
| 4t | 0.004 | 0.005 | 0.003 |
| CA-4 | 0.002 | 0.003 | 0.001 |
Table 2: In Vitro Cytotoxicity of Bipyrimidine and Bipyridine Gold(III) Dithiocarbamate Complexes [2]
| Compound | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| C2 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| C3 | 0.7 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.2 |
| C6 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 |
| C7 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 |
| Cisplatin | 5.2 ± 0.6 | 6.8 ± 0.7 | 8.1 ± 0.9 |
Table 3: In Vitro Anticancer Activity of Imidazopyridine-Quinoline/Carbazole Hybrids
| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | ACHN IC50 (µM) | HCT-15 IC50 (µM) |
| 8 | 0.34 | 0.32 | 0.39 | 0.31 |
| 12 | 0.35 | 0.29 | 0.34 | 0.30 |
| 13 | 0.37 | 0.41 | 0.39 | 0.30 |
| 17 | 0.55 | 0.49 | 0.60 | 0.56 |
| Adriamycin | 0.52 | 0.51 | 0.58 | 0.55 |
Experimental Protocols: Synthesis of Bipyridine Analogues
The synthesis of bipyridine derivatives often involves cross-coupling reactions. The Suzuki and Negishi couplings are particularly prevalent methods for forming the C-C bond between the two pyridine rings.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of pyridine-bridged analogues.[1][3]
Materials:
-
Dibromopyridine derivative
-
Appropriate phenyl boronic acid
-
Sodium carbonate (Na2CO3)
-
PdCl2(dppf) (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Toluene
-
Ethanol
-
Celite
Procedure:
-
A mixture of the dibromopyridine (1 equivalent), the phenyl boronic acid (1.5 equivalents), sodium carbonate (3 equivalents), and PdCl2(dppf) (0.01 equivalents) is prepared in a toluene-ethanol (4:1) solvent mixture.
-
The reaction mixture is stirred at 80 °C until the reaction is complete, as monitored by thin-layer chromatography (typically 3-4 days).
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Synthesis of 5-Methyl-2,2'-bipyridine via Negishi Coupling
This procedure details the synthesis of a methyl-substituted bipyridine, a common precursor for further functionalization.[3][4]
Materials:
-
2-Bromopyridine
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous Zinc Chloride (ZnCl2)
-
5-Methylpyridyl triflate
-
Lithium chloride (LiCl)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Tetrahydrofuran (THF)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-bromopyridine (1 equivalent) in dry THF at -78 °C under an inert atmosphere, add tert-butyllithium (2 equivalents) dropwise.
-
After stirring for 30 minutes at -78 °C, add anhydrous zinc chloride (2.2 equivalents) and allow the mixture to warm to room temperature and stir for 2 hours.
-
To this solution, add 5-methylpyridyl triflate (0.8 equivalents), lithium chloride (1.7 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Heat the reaction mixture to reflux for 18 hours.
-
After cooling, quench the reaction with an aqueous solution of EDTA and adjust the pH to ~8 with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on deactivated silica gel (20% ethyl acetate in hexanes) to afford 5-methyl-2,2'-bipyridine.
Signaling Pathway Visualization: Inhibition of the JAK-STAT Pathway
Several bipyridine derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[5][6] Specifically, inhibition of STAT1 has been a target for anticancer drug development.[7] The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by interferon-gamma (IFN-γ) and a hypothetical point of inhibition by a this compound analogue.
Figure 1: The IFN-γ/JAK/STAT1 signaling pathway and a potential point of inhibition.
Pathway Description: Upon binding of interferon-gamma (IFN-γ) to its receptor (IFNGR) on the cell surface, the associated Janus kinases, JAK1 and JAK2, are activated. These kinases then phosphorylate STAT1 (Signal Transducer and Activator of Transcription 1) at a specific tyrosine residue (Y701). This phosphorylation event induces the dimerization of STAT1, which then translocates to the nucleus. In the nucleus, the STAT1 dimer binds to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation, immunity, and cell proliferation. This compound analogues and other bipyridine derivatives may exert their anticancer effects by interfering with this pathway, potentially by inhibiting the dimerization of phosphorylated STAT1 or by preventing its translocation to the nucleus, thereby blocking the transcription of genes essential for tumor cell survival and growth.[7]
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. What are the new molecules for STAT inhibitors? [synapse.patsnap.com]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe inhibitor targeting STAT1 restricts cancer stem cell traits and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [2,4'-Bipyridine]-5-carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, potential synthetic routes, and key applications, with a focus on providing practical information for laboratory use.
Commercial Availability and Suppliers
This compound (CAS Number: 834881-87-7) is available from several chemical suppliers. The purity and formulation may vary, and it is recommended to request certificates of analysis from the respective suppliers for detailed specifications.
| Supplier | CAS Number | Purity | Notes |
| Amadis Chemical | 834881-87-7 | 97% | Pricing upon request.[1] |
| ChemicalBook | 834881-87-7 | 95%+ | Supplier: LIFE CHEMICALS.[2] |
| Chem960 | 834881-87-7 | - | Pricing and purity upon inquiry. |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Appearance | Solid (form may vary) |
| Storage Conditions | 2-8°C for long-term storage.[1] |
Table 2: Physicochemical Data for this compound
Synthesis and Experimental Protocols
The synthesis of unsymmetrical bipyridines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for forming the C-C bond between the two pyridine rings.[3]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure adapted from established methods for the synthesis of unsymmetrical bipyridines and may require optimization for this specific target molecule.
Reaction Scheme:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of this compound.
References
[2,4'-Bipyridine]-5-carbaldehyde: A Technical Guide to Safe Handling and Application
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for [2,4'-Bipyridine]-5-carbaldehyde. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, the information herein is extrapolated from the safety data of structurally similar compounds, including various pyridine and bipyridine aldehydes. This guide is intended for use by trained professionals in a laboratory setting and should be supplemented with institutional safety protocols and a thorough risk assessment before use.
Executive Summary
This compound is a heterocyclic organic compound with applications in synthetic chemistry, particularly as a building block for more complex molecules and as a ligand in coordination chemistry. Due to the presence of the pyridine and aldehyde functional groups, this compound is predicted to possess moderate to high acute toxicity if ingested or absorbed through the skin. It is also expected to be a skin and eye irritant. This guide outlines the potential hazards, recommended handling procedures, personal protective equipment (PPE), and emergency response protocols to ensure the safe use of this compound in a research and development environment.
Hazard Identification and Classification
Based on the analysis of analogous compounds, this compound is anticipated to fall under the following GHS hazard classifications.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Note: These classifications are inferred from related pyridine and bipyridine aldehydes. The actual GHS classification may vary and should be determined by empirical testing.
Physical and Chemical Properties
Table 2: Physical and Chemical Data of Analogous Compounds
| Property | 4-Pyridinecarboxaldehyde | 2-Pyridinecarboxaldehyde | [2,2'-Bipyridine]-6-carbaldehyde |
| Molecular Formula | C₆H₅NO | C₆H₅NO | C₁₁H₈N₂O |
| Molecular Weight | 107.11 g/mol | 107.11 g/mol | 184.19 g/mol |
| Appearance | Dark yellow liquid | - | - |
| Boiling Point | 77 - 78 °C @ 12 mmHg[1] | - | - |
| Melting Point | -2 - -4 °C[1] | - | - |
| Flash Point | 82 °C[1] | - | - |
Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of solid material and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or full-body suit should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be secure and accessible only to authorized personnel. Some related compounds recommend storage under an inert atmosphere and at refrigerated temperatures (2-8°C).
Experimental Protocols and Safe Handling Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Caption: General Experimental Workflow for this compound.
Accidental Release and First Aid Measures
Immediate and appropriate action is crucial in the event of an accidental release or exposure.
Table 3: Emergency Procedures
| Situation | Action |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up carefully and place in a sealed container for hazardous waste disposal. Do not let the product enter drains. Ventilate the area and wash the spill site after material pickup is complete. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[1] |
The following diagram illustrates the logical steps for emergency response.
Caption: Emergency Response Flowchart for Accidental Exposure.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on data from analogous compounds and should be treated as indicative of potential hazards.
Table 4: Summary of Toxicological Data for Analogous Compounds
| Compound | Route | Species | Value | Reference |
| 2,2'-Bipyridine | Oral | - | Acute Toxicity (Category 3) | Sigma-Aldrich SDS |
| 2,2'-Bipyridine | Dermal | - | Acute Toxicity (Category 3) | Sigma-Aldrich SDS |
| [2,2'-Bipyridine]-6-carbaldehyde | Oral | - | Acute Toxicity (Category 4) | Angene Chemical SDS[2] |
| Pyridine-2-carbaldehyde | Inhalation | - | Fatal if inhaled | Sigma-Aldrich SDS[3] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users exercise caution and adhere to established laboratory safety practices.
References
Theoretical Calculations on [2,4'-Bipyridine]-5-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize [2,4'-Bipyridine]-5-carbaldehyde. Due to the limited availability of direct experimental and computational data for this specific molecule in publicly accessible literature, this document outlines the established theoretical methodologies and presents illustrative data based on calculations performed on closely related bipyridine derivatives. This guide serves as a practical framework for researchers aiming to conduct similar computational studies.
Introduction to Theoretical Calculations in Molecular Analysis
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug development. These computational methods allow for the detailed investigation of molecular properties, including electronic structure, geometry, and spectroscopic signatures, providing insights that can be challenging to obtain through experimental means alone. For a molecule like this compound, which possesses a versatile bipyridine scaffold and a reactive carbaldehyde group, theoretical calculations can elucidate its potential applications in areas such as catalysis, materials science, and medicinal chemistry.
Methodologies for Theoretical Calculations
The following sections detail the common computational protocols for investigating the properties of this compound. These methodologies are based on standard practices in the field of computational chemistry for organic molecules.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Typical Protocol:
-
Method: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP hybrid functional is a popular choice for organic molecules.
-
Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a common choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.
-
Software: Gaussian, ORCA, and GAMESS are among the most common software packages used for these types of calculations.
-
Environment: Calculations can be performed in the gas phase or in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
Typical Protocol:
-
Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is typically employed for frequency calculations.
-
Output: The calculation yields the vibrational frequencies and their corresponding intensities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Electronic Properties Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Typical Protocol:
-
Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
Analysis: The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and its electronic excitation properties. A smaller gap suggests that the molecule is more easily excitable.
Spectroscopic Simulations
Theoretical calculations can predict various types of spectra, which can be used to interpret experimental data or to predict the spectroscopic characteristics of unknown molecules.
Typical Protocol:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are typically referenced to a standard compound like tetramethylsilane (TMS), which is also calculated at the same level of theory.
Predicted Molecular and Electronic Properties
The following tables summarize the predicted quantitative data for this compound, derived from illustrative DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C(5)-C(1') | 1.485 |
| C(2)-N(1) | 1.340 |
| C(4')-N(1') | 1.345 |
| C(5)-C(aldehyde) | 1.490 |
| C(aldehyde)=O | 1.215 |
| Bond Angles (°) ** | |
| C(4)-C(5)-C(1') | 121.5 |
| C(3')-C(4')-C(5') | 118.0 |
| C(5)-C(aldehyde)=O | 123.0 |
| Dihedral Angles (°) ** | |
| N(1)-C(2)-C(1')-N(1') | 35.0 |
Table 2: Predicted Electronic and Spectroscopic Data
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
| Spectroscopic Data | |
| Main IR Frequencies (cm⁻¹) | 1705 (C=O stretch), 1590 (C=C/C=N stretch) |
| ¹H NMR Chemical Shifts (ppm) | 9.9 (aldehyde H), 7.5-8.8 (aromatic H) |
| ¹³C NMR Chemical Shifts (ppm) | 192 (aldehyde C), 120-155 (aromatic C) |
| UV-Vis λmax (nm) | 285, 320 |
Visualizations of Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for theoretical calculations and the relationships between molecular properties.
Methodological & Application
The Role of [2,4'-Bipyridine]-5-carbaldehyde in the Advancement of Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The functionalized heterocyclic compound, [2,4'-Bipyridine]-5-carbaldehyde, is emerging as a significant building block in the synthesis of novel luminescent materials. Its unique structure, featuring a bipyridine unit for metal chelation and a reactive carbaldehyde group, allows for the versatile construction of metal-organic frameworks (MOFs) and Schiff base complexes with tailored photophysical properties. These materials are of high interest for applications in sensing, bioimaging, and optoelectronics.
The bipyridine moiety acts as a robust chelating ligand for a variety of transition metals (e.g., Ru(II), Ir(III), Zn(II)) and lanthanides, forming stable complexes that can exhibit strong luminescence. The electronic properties of the bipyridine scaffold are crucial for the observed photoluminescence, often facilitating metal-to-ligand charge transfer (MLCT) or ligand-centered transitions. The introduction of the carbaldehyde group at the 5-position of the 2,4'-bipyridine core provides a convenient synthetic handle for further functionalization, most commonly through Schiff base condensation with primary amines. This allows for the systematic tuning of the electronic and steric properties of the resulting ligand, thereby influencing the emission wavelength, quantum yield, and lifetime of the final luminescent material.
Data Presentation: Photophysical Properties of Luminescent Materials Derived from Substituted Bipyridines
The following table summarizes key photophysical data for a selection of luminescent materials synthesized from bipyridine ligands with various substitutions, providing a comparative overview for researchers designing new materials. While specific data for materials derived directly from this compound is not yet widely published, the data from analogous structures offer valuable insights into expected performance.
| Compound/Material Class | Metal Center | Emission Max (λem) (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference Type |
| Iridium(III) Bipyridine-Aldehyde Complex | Ir(III) | 572 | 0.0372 | 80 ns | Cyclometalated Complex |
| Ruthenium(II) Polypyridyl Biotin Complex | Ru(II) | Not Specified | Not Specified | >300 ns | Bioconjugate |
| Zinc(II) Schiff Base Complex | Zn(II) | 505-548 | Not Specified | Not Specified | MOF |
| BODIPY-Bipyridine MOF | Zn(II)/Cd(II) | 540 | Not Specified | Not Specified | MOF |
| Copper(I) Bipyridine Phosphine Complex | Cu(I) | Yellow-Orange | Not Specified | Not Specified | Metal Complex |
| Lanthanide Schiff-Base/Calixarene Complex | Eu(III), Tb(III) | Not Specified | Not Specified | Not Specified | Schiff Base Complex |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound ligand and its subsequent use in the preparation of a luminescent Schiff base complex are provided below. These protocols are based on established synthetic strategies for similar compounds.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of unsymmetrical bipyridines, which can be adapted for the synthesis of this compound from appropriate precursors like 2-bromopyridine-5-carbaldehyde and 4-pyridylboronic acid.
Materials:
-
2-Bromopyridine-5-carbaldehyde
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromopyridine-5-carbaldehyde (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) to the reaction mixture under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Protocol 2: Synthesis of a Luminescent Schiff Base Complex
This protocol outlines the synthesis of a generic luminescent Schiff base metal complex using this compound and a primary amine, followed by complexation with a metal salt (e.g., Zinc(II) acetate).
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Triethylamine (optional, as a base)
Procedure:
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add a catalytic amount of acetic acid (1-2 drops) if necessary.
-
Reflux the mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand may precipitate out. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solution can be used directly in the next step.
Part B: Synthesis of the Luminescent Zinc(II) Complex
-
To the ethanolic solution of the Schiff base ligand from Part A, add a solution of Zinc(II) acetate dihydrate (0.5 mmol) in methanol (10 mL).
-
If the Schiff base was isolated, dissolve it in ethanol (20 mL) before adding the metal salt solution.
-
Add a few drops of triethylamine if deprotonation of a hydroxyl group on the amine precursor is required for coordination.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the solution to room temperature. The luminescent complex will often precipitate.
-
Collect the solid product by filtration, wash with ethanol and then diethyl ether.
-
Dry the complex in a vacuum oven.
-
Characterize the final product using appropriate spectroscopic techniques (FT-IR, NMR, UV-Vis, and fluorescence spectroscopy).
Visualizations
The following diagrams illustrate the general workflows and relationships described in the protocols.
Caption: Synthetic pathway for luminescent materials.
Caption: Relationship of this compound to materials.
Application of [2,4'-Bipyridine]-5-carbaldehyde in Catalysis: Application Notes and Protocols
A Note on [2,4'-Bipyridine]-5-carbaldehyde: Extensive literature searches for the catalytic applications of this compound have yielded limited specific information. The vast majority of research in the field of bipyridine aldehyde catalysis focuses on the [2,2'-bipyridine] isomer, particularly [2,2'-bipyridine]-5,5'-dicarbaldehyde. This is likely due to the strong chelating ability of the 2,2'-bipyridine scaffold, which forms stable and catalytically active complexes with a wide range of transition metals.[1][2]
Therefore, this document will provide a comprehensive overview of the catalytic applications of bipyridine aldehydes, drawing primarily from the extensive research on the 2,2'-bipyridine scaffold as a representative model. The principles, protocols, and applications described herein are expected to be broadly applicable to other bipyridine aldehyde isomers, including the potential uses of this compound, should it become more readily available for research.
Application Notes
Bipyridine aldehydes are versatile building blocks in the design and synthesis of catalysts for a wide array of chemical transformations. The presence of both a bipyridine core and a reactive aldehyde functionality allows for their use in constructing sophisticated catalytic systems, including metal complexes, covalent organic frameworks (COFs), and Schiff base ligands.[3][4]
Precursors to Schiff Base Ligands for Homogeneous Catalysis
The aldehyde group of bipyridine aldehydes readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff base ligands can then be used to create well-defined metal complexes with tailored steric and electronic properties for homogeneous catalysis.
-
Advantages:
-
Tunability: The properties of the resulting catalyst can be easily tuned by varying the structure of the amine used in the condensation reaction.
-
Stability: The bidentate or polydentate nature of the Schiff base ligands derived from bipyridine aldehydes often leads to the formation of highly stable metal complexes.
-
Versatility: These complexes have been employed in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.
-
Building Blocks for Porous Catalytic Materials
Bipyridine aldehydes are excellent candidates for the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with catalytic applications.[3] The rigid structure of the bipyridine unit and the reactive nature of the aldehyde groups facilitate the formation of extended, porous networks.
-
Metal-Organic Frameworks (MOFs): In MOFs, the bipyridine nitrogen atoms can coordinate to metal ions or clusters, while the aldehyde group can be post-synthetically modified or used to anchor catalytic species.
-
Covalent Organic Frameworks (COFs): Bipyridine dicarbaldehydes can be condensed with polyamines to form highly ordered, porous COFs.[5] The bipyridine units within the COF backbone can then be metalated to introduce catalytically active sites.[5] These materials offer the advantage of high surface area, permanent porosity, and the presence of well-defined, accessible active sites.
Photocatalysis
Metal complexes of bipyridine derivatives are renowned for their rich photophysical properties and are widely used in photocatalysis.[1] The introduction of a carbaldehyde group can modulate the electronic properties of the bipyridine ligand, thereby influencing the photoredox potential of the resulting metal complex. This allows for the fine-tuning of the catalyst's reactivity in light-driven chemical transformations.
Quantitative Data on Catalysis with Bipyridine-Based Systems
While specific quantitative data for catalysts derived from this compound is not available, the following table summarizes representative catalytic performance data from studies using other bipyridine derivatives to illustrate their efficacy.
| Catalyst/System | Reaction | Substrate | Product Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cu(II)-Schiff base-functionalized Fe₃O₄@SiO₂ nanoparticles | Knoevenagel Condensation | 4-Nitrobenzaldehyde, Malononitrile | 96 | 128 | 984.6 | [6] |
| Cu(II)-Schiff base-functionalized Fe₃O₄@SiO₂ nanoparticles | Synthesis of Pyran Derivatives | 4-Nitrobenzaldehyde, Malononitrile, Dimedone | 97 | 129.3 | 646.6 | [6] |
TON: Turnover Number; TOF: Turnover Frequency
Experimental Protocols
The following are detailed protocols for the synthesis of a representative Schiff base ligand and a covalent organic framework using a bipyridine dicarbaldehyde, which serve as foundational methods in the application of bipyridine aldehydes in catalysis.
Protocol 1: Synthesis of a Bipyridine-Based Schiff Base Ligand
This protocol describes a general procedure for the synthesis of a Schiff base ligand from a bipyridine aldehyde and a primary amine.
Materials:
-
[2,2'-Bipyridine]-5,5'-dicarbaldehyde (or a related bipyridine aldehyde)
-
Primary amine (e.g., aniline or a derivative)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1.0 mmol of the bipyridine dicarbaldehyde in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 2.2 mmol of the primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product, which is often a solid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Schiff base ligand.
-
Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: Synthesis of a Bipyridine-Based Covalent Organic Framework (COF) for Catalysis
This protocol outlines the synthesis of a COF from a bipyridine dicarbaldehyde and a tetra-amine, followed by metallation to create a heterogeneous catalyst.
Materials:
-
[2,2'-Bipyridine]-5,5'-dicarbaldehyde
-
1,3,5,7-Tetrakis(4-aminophenyl)adamantane (or another suitable polyamine)
-
1,4-Dioxane and Mesitylene (solvent mixture)
-
6M Aqueous acetic acid (catalyst)
-
Metal salt for post-synthetic metallation (e.g., Pd(OAc)₂)
Procedure:
Part A: COF Synthesis
-
In a Pyrex tube, combine 0.15 mmol of [2,2'-Bipyridine]-5,5'-dicarbaldehyde and 0.10 mmol of the tetra-amine.
-
Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Add 0.2 mL of 6M aqueous acetic acid.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid COF powder by filtration.
-
Wash the powder with anhydrous acetone and anhydrous tetrahydrofuran.
-
Dry the COF under vacuum at 80 °C overnight.
Part B: Post-Synthetic Metallation
-
Suspend the synthesized COF (100 mg) in a solution of the metal salt (e.g., 20 mg of Pd(OAc)₂) in a suitable solvent (e.g., 10 mL of acetonitrile).
-
Stir the suspension at room temperature for 24 hours.
-
Collect the metalated COF by filtration.
-
Wash thoroughly with the solvent to remove any uncoordinated metal salt.
-
Dry the metalated COF under vacuum. The material is now ready for use as a heterogeneous catalyst.
Visualizations
Caption: Workflow for the synthesis of a bipyridine-based Schiff base metal complex catalyst.
Caption: Synthesis and application of a bipyridine-based COF as a heterogeneous catalyst.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Preparation of Schiff Base Ligands Using [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of ligands in coordination chemistry. Their facile synthesis, structural diversity, and ability to form stable complexes with a wide range of metal ions make them valuable scaffolds in various fields, including catalysis, materials science, and particularly in the design of therapeutic agents. The incorporation of a bipyridine moiety into a Schiff base ligand is of particular interest as it introduces an additional N,N-chelation site, enabling the formation of multinuclear and mixed-ligand metal complexes with potentially enhanced biological activities.[1][2][3]
Applications in Drug Development
Schiff base ligands and their metal complexes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The bipyridine unit itself is a well-known pharmacophore. The combination of a bipyridine scaffold with the azomethine group of a Schiff base can lead to synergistic effects, enhancing the therapeutic potential of the resulting metal complexes. These complexes can interact with biological targets such as DNA and proteins, making them promising candidates for the development of novel metallodrugs.[5]
General Synthetic Pathway
The synthesis of Schiff base ligands from [2,4'-Bipyridine]-5-carbaldehyde follows a classical condensation reaction between the aldehyde and a primary amine. The reaction is typically carried out in an alcoholic solvent, often with acid or base catalysis, and may require heating under reflux.[4]
Caption: General reaction scheme for the synthesis of Schiff base ligands.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base Ligand from this compound
This protocol describes a general method for the synthesis of a Schiff base ligand via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the solution of the primary amine dropwise to the stirring solution of the aldehyde at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary from 1 to 6 hours, and the progress can be monitored by thin-layer chromatography (TLC).[1][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product, if formed, can be collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven.
Protocol 2: Characterization of the Synthesized Schiff Base Ligand
The structure and purity of the synthesized Schiff base ligand should be confirmed using various spectroscopic techniques.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the solid sample (e.g., using a KBr pellet).
-
Expected Characteristic Peaks:
-
A strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, which confirms the formation of the Schiff base.[7]
-
The disappearance of the characteristic C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra.
-
Expected Characteristic Signals:
-
¹H NMR: A singlet signal in the range of δ 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). The aromatic protons of the bipyridine and the amine substituent will appear in their respective characteristic regions.[3]
-
¹³C NMR: A signal in the range of δ 158-165 ppm corresponding to the carbon of the azomethine group (-C=N-).[3]
-
C. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound (e.g., using ESI-MS).
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the desired Schiff base ligand.
D. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the sample in a suitable solvent (e.g., ethanol, DMSO).
-
Record the UV-Vis absorption spectrum.
-
The spectrum will typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group.[7]
Data Presentation
The following tables summarize typical quantitative data for Schiff base ligands derived from analogous bipyridine aldehydes. Researchers should expect similar ranges for their synthesized compounds derived from this compound.
Table 1: Physical Properties of Analogous Bipyridine-Based Schiff Base Ligands
| Amine Reactant | Product Color | Yield (%) | Melting Point (°C) | Reference |
| Thiosemicarbazide | Yellow Solid | 75 | >300 | [1] |
| 4-methyl-semicarbazate | Pale Yellow Solid | 60 | >300 | [1] |
| S-benzyldithiocarbazate | Yellow Solid | 85 | 210-212 | [1] |
| Aniline | Yellow Solid | 68 | 173-174 | [8] |
Table 2: Spectroscopic Data of Analogous Bipyridine-Based Schiff Base Ligands
| Ligand (from amine) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(-CH=N-) (ppm) | ¹³C NMR δ(-C=N-) (ppm) | Reference |
| Thiosemicarbazide | 1599 | 8.90 | 143.0 | [1] |
| 4-methyl-semicarbazate | 1552 | 8.40 | 138.0 | [1] |
| S-benzyldithiocarbazate | 1574 | 8.90 | 143.0 | [1] |
| Naphthylamine | 1615 | 8.56 | 160.2 | [3] |
Logical Workflow for Drug Development Application
The synthesized Schiff base ligands serve as versatile building blocks for coordination with various metal ions, leading to the formation of metal complexes with potential therapeutic applications.
Caption: Workflow from ligand synthesis to biological screening.
Conclusion
The synthesis of Schiff base ligands from this compound offers a promising avenue for the development of novel coordination compounds with potential applications in drug discovery. The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of these valuable ligands. While the specific quantitative data provided is based on analogous bipyridine systems, these values serve as a useful benchmark for researchers. The versatility of the Schiff base condensation reaction allows for the creation of a diverse library of ligands, which can be subsequently used to generate metal complexes for biological evaluation.
References
- 1. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. primescholars.com [primescholars.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Bipyridine-Carbaldehyde Linkers in Framework Chemistry
Note on Building Block Isomer: The following application notes and protocols focus on the use of [2,2'-Bipyridine]-5,5'-dicarbaldehyde and its corresponding dicarboxylate derivative as a building block for Covalent-Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). While the prompt specified [2,4'-Bipyridine]-5-carbaldehyde, the available scientific literature extensively documents the synthesis and application of the 2,2'-bipyridine isomer. The principles, synthetic strategies, and protocols detailed herein are highly representative and adaptable for related bipyridine-based linkers.
The bifunctional nature of this linker—possessing reactive aldehyde groups for covalent bond formation and a metal-chelating bipyridine unit—makes it a highly versatile component for creating robust, porous crystalline materials with tailored functionalities.
Part 1: [2,2'-Bipyridine]-5,5'-dicarbaldehyde for Covalent-Organic Frameworks (COFs)
Application Note: Imine and Polyaminal COFs
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is an excellent building block for constructing highly stable, crystalline COFs through condensation reactions with multitopic amines. The resulting frameworks feature bipyridine units periodically integrated into the porous structure, offering sites for post-synthetic metalation, catalysis, and enhancing optoelectronic properties.
The primary synthetic routes involve the formation of imine or aminal linkages, which are reversible and allow for the "error-checking" necessary to form a crystalline, ordered structure rather than an amorphous polymer. Solvothermal synthesis is the most common method, where reactants are heated in a sealed vessel to promote the formation of the COF.[1][2]
Key Applications:
-
Heterogeneous Catalysis: The bipyridine units can be metalated post-synthetically to introduce isolated, well-defined catalytic active sites.
-
Photocatalysis: The conjugated structure and ability to chelate photoactive metals make these COFs suitable for photocatalytic applications, such as hydrogen peroxide (H₂O₂) production or CO₂ reduction.
-
Gas Capture: The presence of abundant nitrogen atoms in the framework enhances the affinity for gases like CO₂.[2]
Quantitative Data Summary
The following table summarizes key performance metrics for a representative COF synthesized using [2,2'-Bipyridine]-5,5'-dicarbaldehyde.
| Framework Name | Linker B (Amine) | BET Surface Area (m²/g) | Pore Size/Volume | Application Performance |
| Bipy-PAN | Melamine | 160.7 | - | CO₂ Uptake: 1.02 mmol/g (273 K), 0.71 mmol/g (298 K)[2] |
Experimental Workflow and Protocol
The general workflow for synthesizing a bipyridine-based COF involves the reaction of the aldehyde linker with an amine linker under solvothermal conditions, followed by purification and activation.
Detailed Protocol: Synthesis of Bipy-PAN (Polyaminal Network)
This protocol is adapted from the synthesis of a polyaminal network using melamine and [2,2'-Bipyridine]-5,5'-dicarbaldehyde.[2]
Materials:
-
[2,2'-Bipyridine]-5,5'-dicarbaldehyde (0.7 g, 5.94 mmol)
-
Melamine (0.5 g, 3.96 mmol)
-
Dimethyl sulfoxide (DMSO, 30 mL)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetone
-
Three-necked flask with stirrer and condenser
Procedure:
-
Degas a dry three-necked flask equipped with a stirrer and condenser using at least one evacuation-argon-backfill cycle.
-
Under a positive pressure of argon, add melamine (0.5 g), [2,2'-Bipyridine]-5,5'-dicarbaldehyde (0.7 g), and DMSO (30 mL) to the flask.
-
Heat the reaction mixture to 175 °C with stirring and maintain these conditions for 72 hours.
-
After 72 hours, cool the system to room temperature. A solid precipitate should have formed.
-
Isolate the solid product by filtration.
-
Wash the isolated solid sequentially with 30 mL portions of DMF, DCM, and acetone to remove any unreacted monomers and residual solvent.
-
Dry the resulting white solid in a vacuum oven at 60 °C for 3 hours to afford the final Bipy-PAN product. The typical yield is around 85%.
Part 2: Bipyridine Linkers for Metal-Organic Frameworks (MOFs)
Application Note: MOF-253 and Post-Synthetic Metalation
For MOF synthesis, the aldehyde groups of the linker are typically oxidized to their corresponding carboxylic acids, yielding 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) . This dicarboxylate linker reacts with metal ions or clusters to form robust frameworks.
A prominent example is MOF-253 , with the formula Al(OH)(bpydc).[3] This framework is built from aluminum oxide chains connected by the bpydc linkers. A key feature of MOF-253 is that the 2,2'-bipyridine units are uncoordinated to the framework metal (Al³⁺) and are therefore available for subsequent reactions. This allows for Post-Synthetic Modification (PSM), where secondary metal ions (e.g., Pd²⁺, Cu²⁺) can be chelated by the bipyridine sites after the framework has been formed.[3][4]
Key Applications:
-
Gas Storage and Separation: The high surface area and tunable pore environment make MOF-253 a promising material for gas storage. PSM can dramatically enhance the selectivity for specific gases like CO₂.[3]
-
Catalysis: The introduction of catalytically active metals via PSM creates well-defined, single-site heterogeneous catalysts.
-
Sensing: The framework's properties can change upon guest binding, enabling applications in chemical sensing.
Quantitative Data Summary
The following table summarizes key properties of MOF-253 and its post-synthetically modified derivatives.
| Framework Name | Metal Center(s) | BET Surface Area (m²/g) | Key Performance Metric |
| MOF-253 | Al³⁺ | 2160 | CO₂/N₂ Selectivity: 2.8[3] |
| MOF-253 · 0.97Cu(BF₄)₂ | Al³⁺, Cu²⁺ | - | CO₂/N₂ Selectivity: 12[3] |
Experimental Workflow and Protocol
The synthesis of bipyridine-based MOFs like MOF-253 follows a solvothermal route, where the metal salt and dicarboxylate linker self-assemble in a high-boiling point solvent.
Detailed Protocol: Synthesis of MOF-253
This protocol is adapted from the original synthesis of Al(OH)(bpydc).[3]
Materials:
-
2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) (55 mg, 0.225 mmol)
-
AlCl₃·6H₂O (54 mg, 0.224 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Dichloromethane (CH₂Cl₂)
-
Pyrex vial (20 mL)
Procedure:
-
In a 20 mL Pyrex vial, combine 2,2'-bipyridine-5,5'-dicarboxylic acid (55 mg) and AlCl₃·6H₂O (54 mg).
-
Add 15 mL of DMF to the vial.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a preheated isothermal oven at 120 °C.
-
Maintain the reaction at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, rod-shaped crystals should be visible.
-
Activation: Carefully decant the DMF mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 x 10 mL) over a period of 24 hours to remove residual reactants.
-
Decant the DMF and replace it with CH₂Cl₂ (3 x 10 mL) over a period of 24 hours to exchange the solvent.
-
After the final CH₂Cl₂ wash, decant the solvent and place the sample under a dynamic vacuum.
-
Heat the sample gradually to 250 °C under vacuum and hold for 24 hours to yield the fully desolvated, activated framework, Al(OH)(bpydc).
References
Application Notes and Protocols for the Functionalization of [2,4'-Bipyridine]-5-carbaldehyde in Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of [2,4'-Bipyridine]-5-carbaldehyde and its application in the development of fluorescent chemical sensors. The core of this approach lies in the versatile reactivity of the aldehyde group, which allows for the straightforward introduction of various functionalities, and the inherent metal-coordinating properties of the bipyridine scaffold.
Introduction
This compound is a heterocyclic compound featuring a bipyridine unit, which is a well-established ligand for a variety of metal ions, and a reactive carbaldehyde group. This unique combination makes it an excellent building block for the synthesis of chemosensors. The functionalization of the aldehyde group, most commonly through Schiff base condensation, allows for the covalent attachment of signaling units, such as fluorophores, or moieties that can modulate the electronic properties of the bipyridine system upon analyte binding. This modulation can lead to a detectable change in the optical properties of the molecule, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a colorimetric shift, enabling the detection of specific analytes.
Principle of Sensing
The primary sensing mechanism explored in these notes is based on chelation-enhanced fluorescence (CHEF). A Schiff base derivative of this compound is synthesized with a fluorophore-containing amine. In its free state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the attached fluorophore through photoinduced electron transfer (PET). Upon coordination of a target metal ion with the bipyridine and imine nitrogen atoms, the lone pair becomes engaged in the coordination bond. This inhibits the PET process, leading to a significant enhancement of the fluorescence emission, thus signaling the presence of the analyte.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Schiff Base Sensor from this compound
This protocol describes the synthesis of a fluorescent sensor for divalent metal ions via Schiff base condensation of this compound with a commercially available fluorescent amine, 2-Aminomethylanthracene.
Materials:
-
This compound
-
2-Aminomethylanthracene hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Preparation of Amine: In a 50 mL round-bottom flask, dissolve 1.1 equivalents of 2-Aminomethylanthracene hydrochloride in 20 mL of anhydrous methanol.
-
To the solution from step 1, add 1.2 equivalents of triethylamine (TEA) dropwise while stirring to neutralize the hydrochloride and free the amine. Stir for 15 minutes at room temperature.
-
Schiff Base Condensation: To the methanolic solution of the free amine, add 1.0 equivalent of this compound.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Schiff base product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of the Schiff Base Sensor for Metal Ion Detection
This protocol outlines the procedure for evaluating the synthesized Schiff base as a fluorescent sensor for a divalent metal ion, such as Zn²⁺.
Materials:
-
Synthesized Schiff base sensor
-
Stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₂, etc.) in deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes for fluorescence and UV-Vis measurements
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the synthesized Schiff base sensor (e.g., 1 mM in DMSO). From this, prepare a working solution (e.g., 10 µM) in the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4).
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of the sensor solution.
-
Record the fluorescence emission spectrum of the sensor solution by exciting at the absorption maximum.
-
-
Titration with Metal Ion:
-
To the cuvette containing the sensor solution, add incremental amounts of the stock solution of the target metal ion (e.g., ZnCl₂).
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
Prepare separate solutions of the sensor containing a fixed concentration of the target metal ion.
-
To these solutions, add a fixed concentration of other potentially interfering metal ions.
-
Record the fluorescence emission spectra to assess the selectivity of the sensor.
-
Also, test the response of the sensor to other metal ions in the absence of the target analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Compare the fluorescence response in the presence of the target analyte and interfering ions to evaluate selectivity.
-
Data Presentation
The following table summarizes hypothetical but representative quantitative data for a sensor based on a functionalized this compound.
| Parameter | Value | Analyte | Conditions |
| Excitation Wavelength (λex) | 365 nm | - | 10 µM sensor in HEPES buffer (pH 7.4) |
| Emission Wavelength (λem) | 450 nm | Zn²⁺ | 10 µM sensor in HEPES buffer (pH 7.4) |
| Quantum Yield (ΦF) - Free Sensor | 0.05 | - | 10 µM sensor in HEPES buffer (pH 7.4) |
| Quantum Yield (ΦF) - Sensor-Zn²⁺ Complex | 0.65 | Zn²⁺ | 10 µM sensor + 10 eq. Zn²⁺ in HEPES buffer (pH 7.4) |
| Fluorescence Enhancement | ~13-fold | Zn²⁺ | Upon saturation with Zn²⁺ |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | Zn²⁺ | Calculated from fluorescence titration data |
| Limit of Detection (LOD) | 50 nM | Zn²⁺ | Based on 3σ/slope of the calibration curve |
| Response Time | < 1 minute | Zn²⁺ | Time to reach stable fluorescence signal |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a fluorescent sensor.
Signaling Pathway
Caption: Signaling mechanism based on Chelation-Enhanced Fluorescence (CHEF).
Experimental protocol for the Suzuki coupling synthesis of [2,4'-Bipyridine]-5-carbaldehyde.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of [2,4'-Bipyridine]-5-carbaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to construct the target bipyridine scaffold, a key heterocyclic motif in medicinal chemistry and materials science. The protocol outlines the reaction setup, purification, and characterization of the final product. Additionally, a summary of typical reaction parameters is presented in a tabular format for easy reference and comparison.
Introduction
Bipyridine derivatives are privileged structures in drug discovery and development, exhibiting a wide range of biological activities. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules due to the reactive aldehyde functionality. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally good yields.[1] This protocol details the synthesis of this compound by coupling a halosubstituted pyridine-5-carbaldehyde with a pyridineboronic acid derivative.
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of a 2-halopyridine-5-carbaldehyde (where X = Cl, Br) with 4-pyridinylboronic acid.
Experimental Protocol
Materials:
-
2-Bromo-5-formylpyridine or 2-Chloro-5-formylpyridine
-
4-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-formylpyridine (1.0 eq), 4-pyridinylboronic acid (1.2 - 1.5 eq), and potassium carbonate (2.0 - 3.0 eq).
-
In a separate flask, prepare the catalyst system. For example, a mixture of Pd(OAc)₂ (0.02 - 0.05 eq) and triphenylphosphine (0.04 - 0.10 eq) can be used. Alternatively, a pre-formed catalyst like Pd(dppf)Cl₂ (0.03 eq) can be employed.
-
Add the palladium catalyst and ligand to the Schlenk flask containing the reactants.
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 2:1 v/v) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent).
-
Ensure the reaction mixture is thoroughly purged with the inert gas.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling synthesis of bipyridine derivatives, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Halopyridine | 2-Bromopyridine derivative (1.0 eq) | 2-Chloropyridine derivative (1.0 eq) | 2-Bromopyridine derivative (1.0 eq) |
| Boronic Acid | 4-Pyridinylboronic acid (1.2 eq) | 4-Pyridinylboronic acid (1.5 eq) | 4-Pyridinylboronic acid (1.2 eq) |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | - | PCy₃·HBF₄ (6 mol%) | PPh₃ (10 mol%) |
| Base | K₂CO₃ (3.0 eq) | K₂CO₃ (1.7 eq) | Na₂CO₃ (2.0 eq) |
| Solvent System | MeCN:H₂O (4:1) | Dioxane:H₂O (2:1) | Toluene:H₂O (2:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
| Reaction Time | 1-2 hours | 12-24 hours | 4-6 hours |
| Reported Yield | ~90% (for a similar reaction)[2] | ~80% (for a similar reaction)[2] | Good to excellent (general observation)[3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Suzuki coupling synthesis of this compound.
Caption: Experimental workflow for the Suzuki coupling synthesis.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Inert atmosphere techniques are crucial for the success of the reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Post-Synthetic Modification of Metal Complexes Containing [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-synthetic modification of pre-formed metal complexes containing the [2,4'-Bipyridine]-5-carbaldehyde ligand. The aldehyde functionality on the coordinated ligand serves as a versatile handle for the introduction of new chemical entities through common organic reactions, enabling the fine-tuning of the complex's properties for various applications, including drug development and cellular imaging.
Introduction
Post-synthetic modification (PSM) is a powerful strategy for the diversification of metal complexes without the need to de novo synthesize each new derivative. By starting with a common precursor complex, in this case, one containing the this compound ligand, a library of new compounds can be generated efficiently. The reactive aldehyde group is particularly amenable to two key transformations: Schiff base condensation and Knoevenagel condensation. These reactions allow for the covalent attachment of a wide range of molecules, thereby altering the steric and electronic properties, solubility, and biological activity of the parent complex. For instance, Ru(II) polypyridyl complexes bearing aldehyde groups have been developed as versatile synthetic precursors for photodynamic therapy applications[1][2]. Similarly, iridium(III) complexes with aldehyde functionalities have been utilized as reagents for bioconjugation[3].
Key Post-Synthetic Modification Reactions
Two primary reactions are highlighted for the modification of the aldehyde group on the coordinated this compound ligand:
-
Schiff Base Condensation: This reaction involves the condensation of the aldehyde group with a primary amine to form an imine or Schiff base. This is a widely used method for conjugating metal complexes to biomolecules or other functional moieties. The reaction is typically reversible, although the resulting imine can be stabilized by reduction.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetate) in the presence of a basic catalyst. This results in the formation of a new carbon-carbon double bond, extending the conjugation of the ligand and significantly altering the photophysical properties of the complex.
Experimental Protocols
The following are generalized protocols for the post-synthetic modification of a pre-formed metal complex, denoted as [M(L)n(2,4'-bipy-CHO)]^x+, where M is a metal center (e.g., Ru(II), Re(I), Ir(III)), L represents other ligands in the coordination sphere, and 2,4'-bipy-CHO is this compound.
Protocol 1: Post-Synthetic Schiff Base Condensation
Objective: To conjugate a primary amine-containing molecule to the metal complex via an imine linkage.
Materials:
-
Precursor metal complex: [M(L)n(2,4'-bipy-CHO)]^x+
-
Primary amine of choice (e.g., aniline, benzylamine, amino-functionalized biomolecule)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Optional: Mild acid catalyst (e.g., acetic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve the precursor metal complex (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere.
-
Add a solution of the primary amine (1.1-1.5 equivalents) in the same solvent to the flask.
-
If required, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting Schiff base complex by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the formation of the imine bond.
Expected Observations:
-
A color change in the reaction mixture may be observed.
-
In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (typically around 10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm).
-
A shift in the absorption bands in the UV-Vis spectrum.
Protocol 2: Post-Synthetic Knoevenagel Condensation
Objective: To introduce a new carbon-carbon double bond and extend the π-conjugation of the bipyridine ligand.
Materials:
-
Precursor metal complex: [M(L)n(2,4'-bipy-CHO)]^x+
-
Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Solvent (e.g., ethanol, toluene, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the precursor metal complex (1 equivalent) and the active methylene compound (1.1-1.5 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction by TLC or UV-Vis spectroscopy.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by precipitation and washing with a suitable solvent.
-
Characterize the product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the formation of the new C=C bond.
Expected Observations:
-
A significant color change is often observed due to the extended conjugation.
-
In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal.
-
A significant red-shift in the absorption and emission spectra of the complex.
Data Presentation
The following tables summarize hypothetical quantitative data for the post-synthetic modification of a generic [Ru(bpy)2(2,4'-bipy-CHO)]^2+ complex.
Table 1: Summary of Post-Synthetic Schiff Base Condensation Reactions
| Entry | Amine | Product | Yield (%) | Aldehyde ¹H NMR (ppm) | Imine ¹H NMR (ppm) | λmax (nm) |
| 1 | Aniline | [Ru(bpy)2(2,4'-bipy-CH=N-Ph)]^2+ | 85 | 10.1 | 8.8 | 465 |
| 2 | Benzylamine | [Ru(bpy)2(2,4'-bipy-CH=N-CH2Ph)]^2+ | 92 | 10.1 | 8.5 | 462 |
| 3 | 4-Fluoroaniline | [Ru(bpy)2(2,4'-bipy-CH=N-C6H4F)]^2+ | 88 | 10.1 | 8.9 | 468 |
Table 2: Summary of Post-Synthetic Knoevenagel Condensation Reactions
| Entry | Active Methylene Compound | Product | Yield (%) | Aldehyde ¹H NMR (ppm) | Vinyl ¹H NMR (ppm) | λmax (nm) |
| 1 | Malononitrile | [Ru(bpy)2(2,4'-bipy-CH=C(CN)2)]^2+ | 95 | 10.1 | 7.9 | 510 |
| 2 | Ethyl Cyanoacetate | [Ru(bpy)2(2,4'-bipy-CH=C(CN)COOEt)]^2+ | 89 | 10.1 | 8.1 | 495 |
Visualizations
Workflow for Post-Synthetic Modification
Caption: General workflow for post-synthetic modification.
Signaling Pathway for a Bio-conjugated Complex
Caption: Bioconjugation and cellular application pathway.
Conclusion
The post-synthetic modification of metal complexes containing this compound offers a facile and efficient route to a diverse range of functional molecules. The protocols provided herein for Schiff base and Knoevenagel condensations serve as a foundation for researchers to develop novel metal complexes with tailored properties for applications in drug development, catalysis, and materials science. The ability to introduce new functionalities in the final step of a synthetic sequence significantly enhances the modularity and efficiency of discovering new metal-based compounds with desired functions.
References
- 1. Functionalization of a Ru(ii) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A Ru(II) polypyridyl complex bearing aldehyde functions as a versatile synthetic precursor for long-wavelength absorbing photodynamic therapy photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of luminescent iridium(III) polypyridine complexes with discrete poly(ethylene glycol) (PEG) pendants: synthesis, emissive behavior, intracellular uptake, and PEGylation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2,4'-Bipyridine]-5-carbaldehyde in Photosensitizer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death. The development of effective photosensitizers is paramount to the success of PDT. [2,4'-Bipyridine]-5-carbaldehyde is a versatile building block for the synthesis of novel photosensitizers, particularly metal-based complexes. The bipyridine scaffold serves as an excellent ligand for coordinating with transition metals like ruthenium(II) and iridium(III), which are known to possess favorable photophysical properties for PDT. The carbaldehyde functional group provides a reactive site for further molecular elaboration, allowing for the fine-tuning of the photosensitizer's properties, such as cellular uptake, subcellular localization, and targeting specificity.
This document provides detailed application notes and protocols for the conceptual development of photosensitizers derived from this compound, based on established principles and methodologies for similar metal-bipyridine complexes.
Application Notes
The aldehyde functionality of this compound allows for its use as a precursor in the synthesis of more complex, functionalized bipyridine ligands. These ligands can then be chelated to a metal center, such as ruthenium(II) or iridium(III), to form the active photosensitizer complex. The photophysical and biological properties of the resulting photosensitizer can be modulated by the choice of the metal and the ancillary ligands.
Key Advantages of this compound-based Photosensitizers:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, excited-state lifetimes, and singlet oxygen quantum yields can be rationally designed by modifying the ligand structure and the metal center.[1][2]
-
Targeting Capabilities: The carbaldehyde group can be functionalized to introduce targeting moieties (e.g., peptides, antibodies, or small molecules) that enhance selective accumulation in cancer cells.
-
Theranostic Potential: The inherent luminescence of many ruthenium(II) and iridium(III) complexes allows for their use in bioimaging to monitor uptake and localization, combining therapeutic and diagnostic functions.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data for ruthenium(II) and iridium(III) bipyridine-based photosensitizers, which can be used as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Photophysical Properties of Representative Ru(II) and Ir(III) Bipyridine Photosensitizers
| Complex ID | Metal Center | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Excited-State Lifetime (τ, µs) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |
| Ru-Complex 1 | Ru(II) | 450, 520 | 615 | 1.1 | 0.56 | [5][6] |
| Ru-Complex 2 | Ru(II) | 462 | 620 | 0.9 | 0.75 | [7] |
| Ir-Complex 1 | Ir(III) | 405, 470 | 595 | 2.5 | 0.68 | [4][8] |
| Ir-Complex 2 | Ir(III) | 420, 485 | 605 | 1.7 | 0.82 | [5] |
Table 2: In Vitro Photodynamic Efficacy of Representative Ru(II) and Ir(III) Bipyridine Photosensitizers
| Complex ID | Cell Line | Dark IC50 (µM) | Light IC50 (µM) | Phototoxicity Index (PI) | Cellular Uptake (nmol/10^6 cells) | Reference |
| Ru-Complex 1 | HeLa | >100 | 5.2 | >19 | 15 | [3][9] |
| Ru-Complex 2 | A549 | 85 | 1.5 | 57 | 22 | [7] |
| Ir-Complex 1 | SK-MEL-28 | >50 | 0.8 | >62 | 35 | [5] |
| Ir-Complex 2 | A549 | 92 | 0.5 | 184 | 41 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a [2,4'-Bipyridine]-5-yl-derived Ligand and its Ruthenium(II) Complex
This protocol describes a general two-step synthesis of a photosensitizer from this compound.
Step 1: Synthesis of a Schiff Base Bipyridine Ligand
-
Dissolve this compound (1.0 mmol) in dry methanol (20 mL).
-
Add a primary amine containing a functional group for targeting or tuning solubility (e.g., an amino acid ester, a poly(ethylene glycol) amine) (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the Schiff base in situ by the portion-wise addition of sodium borohydride (1.5 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ligand by column chromatography on silica gel.
Step 2: Synthesis of the Ruthenium(II) Photosensitizer
-
To a solution of the synthesized bipyridine ligand (0.2 mmol) in ethanol/water (3:1, 20 mL), add Ru(bpy)₂Cl₂·2H₂O (0.2 mmol).[10]
-
Reflux the mixture for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by UV-Vis spectroscopy for the appearance of the characteristic metal-to-ligand charge transfer (MLCT) bands.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
-
Purify the complex by column chromatography on alumina or by recrystallization.
Synthetic workflow for the photosensitizer.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
This protocol uses an indirect method with 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.[11][12]
-
Prepare stock solutions of the photosensitizer, a reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal), and DPBF in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of the photosensitizer and DPBF in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength, and the DPBF concentration should result in an initial absorbance of ~1.0 at its absorption maximum (~415 nm).
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in DPBF absorbance at regular time intervals.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
Plot the change in absorbance of DPBF against irradiation time for both the sample and the reference.
-
Calculate the singlet oxygen quantum yield of the sample (Φ_Δ^sample) using the following equation:
Φ_Δ^sample = Φ_Δ^ref * (k^sample / k^ref) * (I_abs^ref / I_abs^sample)
where:
-
Φ_Δ^ref is the singlet oxygen quantum yield of the reference.
-
k is the slope of the plot of DPBF absorbance vs. time.
-
I_abs is the rate of light absorption, which is proportional to (1 - 10^(-A)), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
Workflow for ΦΔ determination.
Protocol 3: In Vitro Photodynamic Therapy Assay
This protocol details the evaluation of the photosensitizer's efficacy in a cancer cell line.[13][14]
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and replace it with fresh, phenol red-free medium. Irradiate one set of plates with a light source at the appropriate wavelength and light dose (J/cm²). Keep a parallel set of plates in the dark to determine dark toxicity.
-
Cell Viability Assay: After a further 24-48 hours of incubation in the dark, assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values (the concentration of photosensitizer required to inhibit cell growth by 50%) for both the dark and light conditions. The phototoxicity index (PI) is calculated as the ratio of the dark IC₅₀ to the light IC₅₀.
General PDT mechanism of action.
Protocol 4: Cellular Uptake Study
This protocol quantifies the amount of photosensitizer taken up by cells.[3][15]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the photosensitizer for various time points (e.g., 1, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS to remove any non-internalized photosensitizer.
-
Trypsinize the cells and collect them by centrifugation.
-
Resuspend the cell pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).
-
If the photosensitizer is luminescent, measure the emission intensity of the cell lysate using a spectrofluorometer.
-
Create a calibration curve using known concentrations of the photosensitizer to quantify the amount of internalized compound.
-
Alternatively, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of the metal (Ru or Ir) in the cell lysate.
-
Normalize the amount of photosensitizer to the number of cells or the total protein content.
Conclusion
This compound represents a promising starting material for the rational design and synthesis of novel, highly effective photosensitizers for photodynamic therapy. By leveraging the versatile chemistry of the carbaldehyde group and the favorable photophysical properties of transition metal bipyridine complexes, researchers can develop next-generation PDT agents with improved efficacy and selectivity. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical, spectroscopic, and biological properties of ruthenium and osmium photosensitizers bearing diversely substituted 4,4′-di(styryl)-2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. stars.library.ucf.edu [stars.library.ucf.edu]
- 12. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00600C [pubs.rsc.org]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Studies of Metal Complexes with [2,4'-Bipyridine]-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical studies of metal complexes featuring the [2,4'-Bipyridine]-5-carbaldehyde ligand. The protocols and data presented are synthesized from established methodologies for analogous bipyridine-based metal complexes, offering a predictive framework for researchers exploring the unique properties of this specific ligand. The presence of the carbaldehyde group at the 5-position of the 4'-pyridyl ring offers a reactive site for further functionalization, making these complexes promising candidates for applications in catalysis, sensor development, and as building blocks for more complex molecular architectures.
Introduction to Electrochemical Properties
Metal complexes containing bipyridine ligands are renowned for their rich and often reversible redox chemistry.[1][2][3] The electrochemical behavior is typically characterized by a series of one-electron transfer steps, which can be either metal-centered or ligand-centered. The specific redox potentials are influenced by the nature of the metal ion, the overall coordination geometry, and the electronic effects of substituents on the bipyridine framework.[1][4] The aldehyde functionality in this compound is expected to be redox-active and may also influence the electronic properties of the bipyridine system.
Experimental Protocols
Detailed methodologies for the key electrochemical experiments are provided below. These protocols are based on standard practices for the characterization of transition metal complexes.[5][6][7]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of metal complexes. It provides information on redox potentials, the reversibility of electron transfer processes, and the stability of the electrochemically generated species.
Protocol:
-
Solution Preparation:
-
Prepare a 0.1 - 1.0 mM solution of the metal complex in a suitable degassed solvent (e.g., acetonitrile, dimethylformamide, or dichloromethane).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution to ensure sufficient conductivity.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
-
-
-
Data Acquisition:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Scan the potential over a range appropriate to observe the expected redox events. A typical starting range is from -2.0 V to +2.0 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the nature of the redox processes.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as the average of the cathodic (Epc) and anodic (Epa) peak potentials.
-
For irreversible processes, only the peak potential (Ep) is reported.
-
The peak separation (ΔEp = Epa - Epc) for a one-electron reversible process is theoretically 59 mV at 298 K.
-
The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to unity for a reversible process.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic structure of species generated at different oxidation states.
Protocol:
-
Cell and Electrode Setup:
-
Utilize an optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell.
-
The working electrode is typically a platinum or gold minigrid.
-
A mini-reference and counter electrode are also housed within the cell.
-
-
Experiment Execution:
-
Record the UV-Vis-NIR spectrum of the initial complex in the electrolyte solution.
-
Apply a potential slightly more positive or negative than the E₁/₂ of the first redox event and hold until the electrolysis is complete (indicated by the current decaying to a steady-state value).
-
Record the spectrum of the electrochemically generated species.
-
Repeat this process for each accessible redox state of the complex.
-
Predicted Electrochemical Data
The following table summarizes the expected range of redox potentials for hypothetical first-row transition metal complexes of this compound, based on data for analogous bipyridine complexes. These values are predictive and will vary depending on the specific metal center and experimental conditions.
| Complex (Hypothetical) | Redox Couple | Potential Range (V vs. Fc/Fc⁺) | Notes |
| [Fe(L)₃]²⁺ | Fe(III)/Fe(II) | +0.8 to +1.2 | Metal-centered oxidation.[1] |
| [Fe(L)₃]²⁺/[Fe(L)₃]⁺ | -1.0 to -1.4 | Ligand-based reduction.[1] | |
| [Fe(L)₃]⁺/[Fe(L)₃]⁰ | -1.4 to -1.8 | Ligand-based reduction.[1] | |
| [Ru(L)₃]²⁺ | Ru(III)/Ru(II) | +1.0 to +1.4 | Metal-centered oxidation.[4] |
| [Ru(L)₃]²⁺/[Ru(L)₃]⁺ | -1.1 to -1.5 | Ligand-based reduction.[4][8] | |
| [Ru(L)₃]⁺/[Ru(L)₃]⁰ | -1.5 to -1.9 | Ligand-based reduction. | |
| [Co(L)₃]²⁺ | Co(III)/Co(II) | +0.1 to +0.5 | Metal-centered oxidation. |
| Co(II)/Co(I) | -0.8 to -1.2 | Metal-centered reduction. | |
| [Co(L)₃]⁺/[Co(L)₃]⁰ | -1.3 to -1.7 | Ligand-based reduction. | |
| [Ni(L)₃]²⁺ | Ni(III)/Ni(II) | > +1.5 (often irreversible) | Metal-centered oxidation. |
| Ni(II)/Ni(I) | -1.0 to -1.4 | Metal-centered reduction. | |
| [Ni(L)₃]⁺/[Ni(L)₃]⁰ | -1.5 to -1.9 | Ligand-based reduction. |
*L = this compound. Potentials are referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple as an internal standard.
Visualized Workflows and Relationships
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates the general workflow for the electrochemical characterization of a new metal complex.
Caption: General workflow for the synthesis and electrochemical analysis of metal complexes.
Logical Relationship of Redox Processes
This diagram illustrates the sequential metal- and ligand-centered redox processes typical for a tris-bipyridyl metal complex.
Caption: Stepwise reduction of a generic tris-bipyridyl metal complex.
Potential Applications
The unique combination of a redox-active metal-bipyridine core and a reactive aldehyde group suggests several potential applications for these complexes:
-
Electrocatalysis: The aldehyde can be functionalized with catalytic groups, or the complex itself can catalyze reactions such as the reduction of CO₂ or the hydrogenation of aldehydes.[9]
-
Sensors: The aldehyde provides a handle for covalent attachment to surfaces or other molecules, enabling the development of electrochemical sensors. The redox potential of the complex may be sensitive to the binding of analytes to the aldehyde or its derivatives.
-
Drug Development: Bipyridine-metal complexes have been investigated for their biological activity. The aldehyde can be used to conjugate the complex to biomolecules or to tune its solubility and cellular uptake.
-
Molecular Electronics: The defined redox states and the potential for creating extended conjugated systems through the aldehyde make these complexes interesting candidates for molecular wires and switches.[10]
References
- 1. Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyridine OsII complexes electrochemical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectro-electrochemical studies on tris-bipyridyl ruthenium complexes; ultra-violet, visible, and near-infrared spectra of the series [Ru(bipyridyl)3]2+/1+/0/1– - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical aldehyde hydrogenation: probing the inner-sphere strategy with nickel-bipyridine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Electrochemistry, and Single-Molecule Conductance of Bimetallic 2,3,5,6-Tetra(pyridine-2-yl)pyrazine-Based Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2,4'-Bipyridine]-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [2,4'-Bipyridine]-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyura cross-coupling reaction. This involves the coupling of a 2-halo-5-formylpyridine (such as 2-bromo-5-formylpyridine or 2-chloro-5-formylpyridine) with 4-pyridylboronic acid.
Q2: What are the critical parameters to control for a high-yield Suzuki-Miyura coupling reaction?
A2: Several factors significantly influence the reaction yield:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are often employed.[1]
-
Base: The selection of the base is critical and often empirical. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base activates the boronic acid for transmetalation.[1][2]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF). The solubility of the reactants and the base is a key consideration.
-
Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.
Q3: How can I synthesize the 2-halo-5-formylpyridine precursor?
A3: A common precursor, 2-bromo-5-formylpyridine, can be synthesized from 2,5-dibromopyridine via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF).[3] Alternatively, it can be prepared by the oxidation of 2-bromo-5-methylpyridine or the hydrolysis of 2-bromo-5-(dibromomethyl)pyridine.[4]
Q4: What are the common side reactions that can lower the yield?
A4: Several side reactions can compete with the desired cross-coupling:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halide can occur, leading to byproducts like 4,4'-bipyridine.
-
Dehalogenation: The halide can be reduced, leading to the formation of pyridine-3-carbaldehyde.
-
Protodeborylation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures.
-
Product Inhibition: The bipyridine product can coordinate strongly with the palladium catalyst, leading to a decrease in catalytic activity.[5][6]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[7] Given that aldehydes can sometimes be challenging to crystallize directly from crude mixtures, forming a temporary derivative (e.g., a hydrazone) for purification followed by deprotection is another potential strategy.[7] Washing the crude product with water can help remove inorganic salts and highly polar impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is more stable to air. |
| Poor choice of ligand | Screen different phosphine ligands. Bulky, electron-rich ligands often improve the rate of oxidative addition and reductive elimination.[1] | |
| Inappropriate base | The choice of base can be critical. Try screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product. | |
| Poor solubility of reactants | Choose a solvent system where all reactants have reasonable solubility at the reaction temperature. A mixture of an organic solvent and water is often effective. | |
| Significant Amount of Homocoupled Byproduct | High catalyst loading or temperature | Reduce the catalyst loading and/or the reaction temperature. |
| Slow addition of boronic acid | Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration. | |
| Presence of Dehalogenated Starting Material | Presence of a hydrogen source | Ensure solvents are anhydrous if the reaction is sensitive to water. Minimize sources of protic impurities. |
| Certain phosphine ligands | Some ligands can promote side reactions. Experiment with different ligand types. | |
| Incomplete Conversion | Catalyst deactivation | The bipyridine product can inhibit the catalyst.[5][6] Consider using a higher catalyst loading or a more robust catalyst system. Ensure thorough degassing of the reaction mixture. |
| Unstable boronic acid | Use freshly prepared or high-purity boronic acid. Protodeborylation can be an issue; using boronate esters can sometimes mitigate this. | |
| Difficulty in Product Purification | Gummy or oily product | This may be due to residual high-boiling solvents like DMF or impurities. Ensure the solvent is completely removed under high vacuum.[7] An initial aqueous workup can help remove some impurities. If column chromatography is difficult, consider precipitation or crystallization from a different solvent system. |
Experimental Protocols
Synthesis of 2-Bromo-5-formylpyridine (Precursor)
This protocol is adapted from a similar synthesis of 6-bromo-2-formyl-pyridine.[8]
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (6N)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 2,5-dibromopyridine in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a solution of DMF (1.1 equivalents) in anhydrous diethyl ether or THF dropwise.
-
Continue stirring at -78 °C for another 1.5 hours.
-
Allow the reaction mixture to warm to -25 °C and then quench by the slow addition of 6N hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by trituration with pentane or by column chromatography. A yield of 92% has been reported for a similar synthesis.[4]
Synthesis of this compound via Suzuki-Miyura Coupling
This is a general protocol based on typical conditions for Suzuki-Miyura couplings of halo-pyridines.[5][9] Optimization of specific parameters may be required.
Materials:
-
2-Bromo-5-formylpyridine
-
4-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add 2-bromo-5-formylpyridine (1 equivalent), 4-pyridylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%). If using a two-component catalyst system, add the palladium source and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | 65-80 |
| Pd(OAc)₂ (2) | PPh₃ (4) | 60-75 |
| Pd₂(dba)₃ (1) | SPhos (2) | 80-95 |
| PdCl₂(dppf) (3) | - | 70-85 |
| Note: Yields are typical ranges reported for similar Suzuki-Miyura couplings of heteroaromatic compounds and may vary based on specific reaction conditions. |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 90 | 70-85 |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 85-95 |
| Cs₂CO₃ | DMF | 100 | 75-90 |
| Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 60-75 |
| Note: Yields are representative and optimization for the specific substrate is recommended. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. 2-Bromopyridine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Unsymmetrical Bipyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of unsymmetrical bipyridines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing unsymmetrical bipyridines via cross-coupling?
A1: The most prevalent side reaction is homocoupling, where two identical pyridine molecules couple to form a symmetrical bipyridine.[1][2] This can occur with both the halide and the organometallic starting material, leading to a mixture of the desired unsymmetrical product and two symmetrical byproducts, complicating purification. Another significant issue is catalyst inhibition, where the bipyridine product coordinates strongly to the metal center (e.g., palladium), reducing its catalytic activity and lowering the overall yield.[1][3][4]
Q2: Why is my cross-coupling reaction yield so low?
A2: Low yields are often a result of catalyst deactivation by the bipyridine product.[1][3] Other potential causes include the instability of the organometallic reagent (especially 2-pyridylboronic acids in Suzuki couplings), the presence of oxygen which can lead to unwanted side reactions like homocoupling, or reductive dehalogenation of the substrate.[1][4][5] High catalyst loading (>10 mol%) is sometimes required to achieve moderate yields, which can be a sign of an inefficient catalytic system.[1][3]
Q3: Which cross-coupling method is best for unsymmetrical bipyridine synthesis?
A3: The choice depends on substrate scope, functional group tolerance, and safety considerations.
-
Suzuki Coupling: Widely used due to the commercial availability of boronic acids and lower toxicity. However, it can suffer from low yields due to catalyst inhibition and the poor stability of 2-pyridylboronic acid derivatives.[1][3][4]
-
Stille Coupling: Often highly reactive and successful where Suzuki couplings fail. Its major drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove.[1][6][7]
-
Negishi Coupling: A powerful method with high yields and excellent functional group tolerance.[6] The main challenge is the preparation and handling of air- and moisture-sensitive pyridyl zinc reagents.[6]
Q4: How can I effectively purify my target unsymmetrical bipyridine?
A4: Purification can be challenging due to the similar properties of the desired product and homocoupled byproducts. Standard column chromatography on silica gel is a common first step.[8][9] For difficult separations, especially with ionic or coordination complexes, cation-exchange column chromatography can be very effective.[10][11] In some cases, fractional crystallization may be attempted, but it is not always successful in separating isomeric mixtures.[10][11]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My main product is the homocoupled symmetrical bipyridine.
-
Question: My TLC and LC-MS analysis shows a high proportion of homocoupled products from my starting materials. How can I suppress this side reaction?
-
Answer: Homocoupling, particularly of boronic acids in Suzuki reactions, is often mediated by Pd(II) species and exacerbated by the presence of oxygen.[5] To minimize this:
-
Rigorous Deoxygenation: Ensure the reaction mixture, solvents, and vessel are thoroughly deoxygenated. A subsurface sparge with an inert gas (nitrogen or argon) prior to catalyst addition is highly effective.[5]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[5]
-
Catalyst and Ligand Choice: Use sterically hindered and electron-rich phosphine ligands, which can accelerate the desired cross-coupling pathway relative to homocoupling.
-
Reaction Conditions: Homocoupling can sometimes be favored at higher temperatures. If possible, screen for lower reaction temperatures.
-
Problem 2: The reaction starts but then stalls, leaving unreacted starting materials.
-
Question: My reaction proceeds initially, but after a few hours, there is no further conversion, and I am left with significant amounts of starting material. What is causing this?
-
Answer: This is a classic sign of catalyst inhibition. The newly formed bipyridine product is a strong chelating ligand that can bind to the Pd(0) catalyst, forming a stable, inactive complex and effectively removing the catalyst from the cycle.[1][3]
-
Solutions:
-
Use Specialized Ligands: Employ ligands that are less easily displaced by the bipyridine product or that promote a faster reductive elimination step. Imidazolium salts have been used to create highly active palladium catalysts for this purpose.[1][3]
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., >5-10 mol%) can sometimes compensate for the deactivation and drive the reaction to completion.[3]
-
Heterogeneous Catalysis: Consider using a heterogeneous catalyst, such as palladium on charcoal or a supported palladium catalyst. This can sometimes mitigate product inhibition and simplifies catalyst removal.[5]
-
-
Problem 3: My 2-pyridylboronic acid appears to be decomposing during the reaction.
-
Question: I am performing a Suzuki coupling with a 2-pyridylboronic acid, and I suspect it is unstable under the reaction conditions, leading to low yields. How can I address this?
-
Answer: Unsubstituted 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, which lowers the efficiency of the catalytic reaction.[4][12]
-
Solutions:
-
Use Stabilized Boron Reagents: Instead of the free boronic acid, use more stable derivatives. 2-Pyridylboronic acid N-phenyldiethanolamine esters and potassium 2-pyridyltrifluoroborates are more robust alternatives that show improved performance in Suzuki couplings.[12]
-
Careful Control of Base and Temperature: Use milder bases and the lowest effective temperature to minimize decomposition.
-
Consider Alternative Couplings: If instability remains an issue, switching to a Negishi or Stille coupling may be necessary, as the corresponding 2-pyridyl organozinc or organotin reagents can be more suitable for the desired transformation.[1][6]
-
-
Data Presentation
Table 1: Comparison of Common Cross-Coupling Reactions for Unsymmetrical Bipyridine Synthesis
| Coupling Reaction | Nucleophile (M) | Key Advantages | Common Side Reactions & Drawbacks |
| Suzuki-Miyaura | B(OH)₂, B(OR)₂, BF₃K | Lower toxicity; many reagents available.[1][3] | Homocoupling; catalyst inhibition by product; instability of 2-pyridylboronic acids.[1][3][4][5] |
| Stille | SnR₃ | High reactivity; excellent functional group tolerance.[1][6] | High toxicity of tin reagents and byproducts; difficult purification.[1][6][7] |
| Negishi | ZnX | High yields; mild conditions; low cost.[6] | Air and moisture sensitivity of organozinc reagents requires inert atmosphere techniques.[6] |
| Homocoupling | N/A | Efficient route for symmetrical bipyridines.[2] | Not suitable for unsymmetrical products; can be a major side reaction in cross-coupling.[1][2] |
Experimental Protocols
Protocol 1: Suzuki Coupling Optimized to Minimize Homocoupling
This protocol provides a general methodology for the synthesis of an unsymmetrical 2,2'-bipyridine.
-
Reagent Preparation:
-
Dissolve 2-bromopyridine derivative (1.0 eq), pyridylboronic acid or ester derivative (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a 2:1 mixture of dioxane and water.
-
-
Inert Atmosphere Setup:
-
Place the reaction mixture in a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Seal the flask and perform at least three vacuum/argon (or nitrogen) backfill cycles to remove oxygen. For best results, sparge the solution with argon for 15-20 minutes.[5]
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
-
Reaction:
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: Competing reaction pathways in unsymmetrical bipyridine synthesis.
Caption: Troubleshooting workflow for low-yield bipyridine synthesis.
Caption: Catalyst deactivation pathway by bipyridine product inhibition.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
Technical Support Center: Overcoming Catalyst Inhibition in Bipyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bipyridines, with a focus on overcoming catalyst inhibition. Bipyridine derivatives are crucial building blocks in pharmaceuticals, functional materials, and as ligands in catalysis. However, their synthesis, particularly through cross-coupling reactions, is often plagued by catalyst inhibition, primarily due to the strong coordinating ability of the bipyridine product with the catalyst's metal center.[1][2] This guide offers practical solutions and detailed protocols to help you navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for bipyridine synthesis has stalled or is giving low yields. What are the common causes?
A1: Stalled or low-yielding Suzuki-Miyaura reactions in bipyridine synthesis are frequently due to catalyst inhibition by the bipyridine product itself. The nitrogen atoms in the bipyridine can strongly coordinate to the palladium catalyst, rendering it inactive.[1][3][4] Other potential causes include:
-
Insufficient Catalyst Loading: In some cases, higher catalyst loading (up to 10 mol%) may be necessary to achieve reasonable yields, although this is not always optimal.[1][3]
-
Poor Quality Reagents: Impurities in your pyridylboronic acid or halopyridine can poison the catalyst. Ensure your starting materials are pure.
-
Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can significantly impact the reaction outcome.
-
Oxygen Contamination: While many modern catalysts are air-stable, thorough degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent oxidation and deactivation of the catalyst.
Q2: I am observing a black precipitate in my palladium-catalyzed reaction mixture. What does this indicate?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition and aggregation. This can be caused by:
-
Product Inhibition: The bipyridine product can strip ligands from the palladium center, leading to the formation of insoluble palladium (0) aggregates.
-
High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition.
-
Inappropriate Ligands: The choice of ligand is critical in stabilizing the palladium catalyst and preventing aggregation.
Q3: Can I use Raney Nickel for bipyridine synthesis? What are the potential issues?
A3: Yes, Raney Nickel can be used for the dehydrogenative coupling of pyridine to form 2,2'-bipyridine.[5][6] However, this method can also suffer from catalyst deactivation. The bipyridine product can poison the Raney Nickel catalyst, leading to a decrease in reaction rate over time.[7]
Q4: What are the typical byproducts in Negishi and Stille couplings for bipyridine synthesis?
A4: In Negishi coupling, a common side reaction is the homocoupling of the organozinc reagent.[8] For Stille couplings, a major drawback is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product. Homocoupling of the organostannane can also occur.[9]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to no conversion of starting materials.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Inhibition | 1. Ligand Modification: Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can help shield the metal center and reduce product coordination.[10][11] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of catalyst deactivation. | Improved yield and reaction rate. |
| Catalyst Decomposition (Palladium Black) | 1. Use a more stable pre-catalyst: Consider using pre-formed palladium complexes that are more resistant to decomposition. 2. Heterogeneous Catalyst: Employ a supported palladium catalyst (e.g., Pd/C, Pd/Al2O3) which can be more robust and easier to separate from the reaction mixture.[12] | Reduced formation of palladium black and more consistent catalytic activity. |
| Poor Reagent Quality | 1. Purify Starting Materials: Recrystallize or distill the halopyridine and pyridylboronic acid. 2. Check Boronic Acid Stability: 2-Pyridylboronic acids are known to be unstable.[1] Consider using the corresponding pinacol ester, which is more stable. | Increased reproducibility and yield. |
Guide 2: Negishi Coupling
Issue: Formation of significant homocoupling byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Second Transmetalation | 1. Control Stoichiometry: Carefully control the stoichiometry of the organozinc reagent to minimize excess that can lead to a second transmetalation. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of homocoupling. | Reduced amount of homocoupled byproduct and higher yield of the desired bipyridine. |
| Catalyst Choice | 1. Use a Palladium Catalyst: Palladium catalysts generally offer higher yields and functional group tolerance compared to nickel catalysts in Negishi couplings.[8] | Improved selectivity for the cross-coupled product. |
Guide 3: Stille Coupling
Issue: Difficulty in removing tin byproducts.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent nature of organotin reagents | 1. Aqueous Workup with KF: During the workup, wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tin fluorides, which can be removed by filtration.[9] 2. Chromatography on Silica Gel: Use a triethylamine-treated silica gel for column chromatography to help remove residual tin compounds.[9] | A cleaner product with minimal tin contamination. |
Guide 4: Ullmann Coupling
Issue: Low reactivity of the nitrogen nucleophile.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor nucleophilicity of the nitrogen-containing heterocycle | 1. Add a Ligand: The use of ligands such as 1,10-phenanthroline can enhance the reactivity of the copper catalyst.[13] 2. Use a Stronger Base: A stronger base like potassium phosphate (K3PO4) can facilitate the deprotonation of the nitrogen nucleophile.[13] | Increased conversion to the desired bipyridine product. |
| Oxygen Sensitivity | 1. Degas Solvents: Thoroughly degas the solvent by bubbling with an inert gas (e.g., argon) before use. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere. | Improved reproducibility and prevention of catalyst deactivation. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on bipyridine synthesis, highlighting the impact of different reaction parameters on yield.
Table 1: Effect of Catalyst Loading and Reaction Time on Suzuki-Miyaura Coupling Yield [14]
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 8 | 37 |
| 5 | 2 | 32 |
| 5 | 8 | 69 |
| 5 | 48 | 67 |
| 10 | 8 | 67 |
Reaction conditions: 2-methoxy-5-pyridylboronic acid, 3-amino-2-chloropyrazine, Pd(PPh3)2Cl2, 1M aq. Na2CO3, dioxane, reflux.
Table 2: Yields of Nickel-Catalyzed Dimerization of 2-Chloropyridines [15]
| Substrate | Product | Catalyst Loading (mol% Ni) | Yield (%) |
| 2-chloro-4-(tert-butyl)pyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | 5 | 78 |
| 2-chloro-5-(trifluoromethyl)pyridine | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | 5 | 70 |
| 2-chloropyridine | 2,2'-bipyridine | 0.2 | 86 |
Reaction conditions: Substrate, NiBr2·3H2O, Mn powder, DMF, heat.
Table 3: Comparison of Yields in Suzuki Coupling with Different Catalysts [1][3]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh3)4 | PPh3 | ~50-65 | High catalyst loading (>10 mol%) often required. |
| Cyclopalladated ferrocenylimine | Ferrocenylimine | High | Air-stable catalyst, no inert gas needed. |
| Palladium with imidazolium salt ligand | Imidazolium salt | High | High turnover number reported. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling for Bipyridine Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 eq)
-
Pyridylboronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Na2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halopyridine, pyridylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Activation of Raney Nickel for Bipyridine Synthesis
Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
Materials:
-
Raney Nickel-Aluminum alloy
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Solvent for reaction (e.g., pyridine)
Procedure:
-
In a fume hood, slowly and carefully add the Raney Nickel-Aluminum alloy to a solution of NaOH in water, controlling the temperature with an ice bath. A vigorous reaction with hydrogen evolution will occur.
-
After the initial reaction subsides, heat the mixture gently to ensure complete reaction.
-
Allow the black nickel catalyst to settle and carefully decant the supernatant.
-
Wash the catalyst repeatedly by decantation with distilled water until the washings are neutral.
-
After the final wash, decant the water and replace it with the reaction solvent (e.g., pyridine). The catalyst is now active and ready for use.[5][16]
Protocol 3: Catalyst Activity Test after Suspected Inhibition
This protocol helps determine if the catalyst is still active after a reaction has stalled.
Materials:
-
Stalled reaction mixture containing the catalyst.
-
Fresh, known-to-be-reactive starting materials (e.g., a simple aryl halide and arylboronic acid for Suzuki coupling).
-
Inert gas.
Procedure:
-
Under an inert atmosphere, take a small aliquot of the stalled reaction mixture containing the suspended catalyst.
-
To this aliquot, add a fresh charge of known reactive starting materials.
-
Continue to heat and stir the mixture under the original reaction conditions.
-
Monitor for the formation of the new product from the added starting materials.
-
Interpretation:
-
If the new product is formed, the catalyst is likely still active, and the issue may be with the original substrates or reaction conditions.
-
If no new product is formed, the catalyst has likely been deactivated.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to catalyst inhibition in bipyridine synthesis.
Caption: The catalytic cycle of a cross-coupling reaction and the inhibitory pathway caused by bipyridine product coordination.
Caption: A logical workflow for troubleshooting low-yielding bipyridine synthesis reactions.
This technical support center is intended as a guide. Specific reaction outcomes may vary depending on the exact substrates and conditions used. Always consult the relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 7. US5416217A - Process for the preparation of 2,2'-bipyridyls - Google Patents [patents.google.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Stability issues of [2,4'-Bipyridine]-5-carbaldehyde under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2,4'-Bipyridine]-5-carbaldehyde. The information provided is designed to address common stability and reactivity issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways. The primary concerns include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen), light, and certain metal ions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Polymerization/Trimerization: While less common for aromatic aldehydes compared to aliphatic ones, prolonged storage or the presence of acidic impurities can potentially lead to the formation of trimers or other polymeric materials.
-
Photodecomposition: Bipyridine derivatives can be sensitive to light, which may induce degradation or side reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use an airtight, amber glass vial or a container that protects the compound from light.
-
Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze degradation.
Q3: Can I use strong acids or bases in reactions with this compound?
A3: Caution is advised when using strong acids or bases.
-
Strong Bases (e.g., NaOH, KOH): These conditions can promote the Cannizzaro reaction, leading to the formation of [2,4'-bipyridine]-5-methanol and [2,4'-bipyridine]-5-carboxylic acid as byproducts.[1][2][3][4][5]
-
Strong Acids (e.g., concentrated H₂SO₄, HCl): While mild acidic conditions are often used to catalyze reactions like Schiff base formation, strong acids can lead to protonation of the pyridine nitrogen atoms. This can alter the electronic properties and reactivity of the molecule and may promote unwanted side reactions.
Q4: Is this compound sensitive to heat?
A4: Aromatic aldehydes are generally more thermally stable than their aliphatic counterparts. However, prolonged exposure to high temperatures can lead to degradation. For instance, the thermal decomposition of related bipyridine complexes has been observed at elevated temperatures.[5] It is advisable to use the lowest effective temperature for your reactions and to avoid unnecessarily prolonged heating.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield in Schiff Base Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting material. | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. |
| Inadequate catalysis. | For Schiff base formation, a catalytic amount of a mild acid (e.g., a few drops of acetic acid or sulfuric acid in an alcoholic solvent) can be beneficial.[6][7] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. | |
| Formation of multiple unidentified byproducts. | Degradation of the aldehyde. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Check the pH of the reaction mixture; extreme pH values should be avoided. |
| Competing side reactions. | If the amine starting material is not sufficiently nucleophilic, consider using a more activated derivative or a different solvent system. |
Issue 2: Formation of Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a carboxylic acid and an alcohol of the starting aldehyde. | Cannizzaro reaction due to basic conditions. | Avoid strong bases. If a base is required, consider using a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA). |
| Oxidation of the aldehyde. | Purge all solvents and the reaction vessel with an inert gas. Use freshly distilled or degassed solvents. | |
| A complex mixture of products observed by NMR or LC-MS. | Aldol or crossed-aldol condensation. | This is unlikely if this compound is the only carbonyl compound, as it lacks α-hydrogens. However, if other enolizable carbonyl compounds are present, a crossed-aldol reaction is possible. Consider protecting the aldehyde group if necessary.[8][9][10] |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is an oil or difficult to crystallize. | Presence of impurities. | Re-purify using column chromatography with a carefully selected solvent system. Consider a gradient elution to improve separation. |
| Product is hygroscopic or unstable on silica gel. | Use an alternative stationary phase for chromatography, such as alumina. Ensure the product is handled and stored under anhydrous conditions. | |
| Product co-elutes with starting material or byproducts. | Similar polarity of compounds. | Optimize the chromatography conditions (solvent system, gradient). Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
Data Presentation
Table 1: General Stability Profile of Aromatic Aldehydes (Inferred for this compound)
| Condition | Stability | Potential Degradation/Side Products | Recommendations |
| Air/Oxygen | Low | Carboxylic Acid | Handle under inert atmosphere (N₂ or Ar). |
| Light | Moderate-Low | Various decomposition products | Store in amber vials; protect reaction from light. |
| Elevated Temperature | Moderate | Decomposition products | Use the lowest effective temperature for reactions. |
| Strong Acid (pH < 2) | Moderate-Low | Protonated species, potential for side reactions | Use mild acidic catalysts (e.g., acetic acid). |
| Strong Base (pH > 12) | Low | Alcohol and Carboxylic Acid (Cannizzaro) | Use non-nucleophilic organic bases if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol is adapted from the synthesis of Schiff bases using the structurally similar [2,2'-Bipyridine]-5,5'-dicarbaldehyde.[6][7]
-
Dissolve Reactants: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Amine: Add the desired primary amine (1 to 1.1 equivalents) to the solution.
-
Acid Catalysis (Optional): Add a catalytic amount of a mild acid (e.g., 2-3 drops of glacial acetic acid or concentrated sulfuric acid). The use of a mild acid can enhance the reaction rate by protonating the carbonyl group.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to several hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel or alumina.
Visualizations
Caption: Workflow for Schiff Base Synthesis.
Caption: Degradation Pathways of this compound.
References
- 1. Atomfair [2,2'-Bipyridine]-5,5'-dicarbaldehyde C12H8N2O2 CAS 135822-72-9 - Atomfair [atomfair.com]
- 2. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 7. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 8. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. schiff base-mixed ligand: Topics by Science.gov [science.gov]
- 10. 135822-72-9|[2,2'-Bipyridine]-5,5'-dicarbaldehyde|BLD Pharm [bldpharm.com]
Optimizing reaction conditions for the metalation of [2,4'-Bipyridine]-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the metalation of [2,4'-Bipyridine]-5-carbaldehyde. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely site of metalation on this compound?
A1: The most probable site for deprotonation (metalation) is the C6 position of the pyridine ring bearing the carbaldehyde group. This is due to the combined electron-withdrawing effects of the 4'-pyridyl group and the 5-carbaldehyde group, which increase the acidity of the adjacent C6-H proton. The pyridine nitrogen atom also acts as a directing metalation group (DMG), favoring lithiation at the ortho positions (C2 and C6).[1][2][3]
Q2: Can I perform the metalation directly on the unprotected aldehyde?
A2: It is highly challenging. The aldehyde group is very electrophilic and will readily react with common organolithium bases (like n-BuLi) or the lithiated bipyridine intermediate. This leads to low yields of the desired product and the formation of various side products. Therefore, protection of the aldehyde group is strongly recommended before metalation.[2]
Q3: What are suitable protecting groups for the aldehyde functionality?
A3: Common protecting groups for aldehydes that are stable under basic conditions include acetals and dithioacetals. Another strategy is the in-situ protection by converting the aldehyde to a lithium aminoalkoxide through the addition of a lithium amide.[2] This in-situ generated group can also act as a directing group.
Q4: Which metalating agent is best suited for this reaction?
A4: Hindered, non-nucleophilic bases are preferred to avoid addition to the pyridine ring. Lithium diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices for the deprotonation of pyridines.[4][5] Alkyllithiums like n-butyllithium can be used, but the risk of nucleophilic attack on the pyridine ring is higher.[4]
Q5: What are the critical reaction parameters to control?
A5: The most critical parameters are:
-
Temperature: The reaction must be maintained at low temperatures, typically -78 °C, to ensure the stability of the lithiated intermediate and to control regioselectivity.[4][6][7]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the highly basic metalating agent and the lithiated intermediate.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the reagents and intermediates by oxygen and moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive metalating agent. | 1. Titrate the organolithium reagent or use freshly prepared LDA/LiTMP. |
| 2. Presence of moisture or other electrophilic impurities. | 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| 3. Reaction temperature is too high. | 3. Maintain the reaction temperature at or below -78 °C. | |
| 4. Insufficient amount of base. | 4. Use a slight excess of the metalating agent (e.g., 1.1-1.2 equivalents). | |
| Formation of multiple products (poor regioselectivity) | 1. The chosen base is not selective. | 1. Switch to a more hindered base like LiTMP. |
| 2. The reaction temperature is too high, allowing for equilibration of lithiated species. | 2. Strictly maintain the reaction at -78 °C. | |
| 3. The directing group effect is not strong enough. | 3. Consider using a different protecting group for the aldehyde that may enhance the desired regioselectivity. | |
| Side product from nucleophilic addition to the pyridine ring | 1. Use of a nucleophilic base like n-BuLi. | 1. Switch to a non-nucleophilic, hindered base such as LDA or LiTMP.[4] |
| 2. Reaction temperature is too high. | 2. Perform the reaction at a lower temperature (-90 °C if possible). | |
| Decomposition of the starting material | 1. The starting material is not stable to the strong base. | 1. Add the substrate solution slowly to the cooled base solution. |
| 2. The reaction is warmed up prematurely. | 2. Quench the reaction with the electrophile at low temperature before warming up. |
Experimental Protocols
General Protocol for the Directed ortho-Metalation of a Protected this compound
Materials:
-
Protected this compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution in THF/hexanes
-
Electrophile (e.g., trimethylsilyl chloride, an alkyl halide, etc.)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Prepare a solution of the protected this compound in anhydrous THF.
-
Metalation:
-
To the reaction flask, add the LDA or LiTMP solution and cool it to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of the protected bipyridine derivative to the cold base solution via a syringe pump over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reaction Conditions for Metalation
| Parameter | Recommended Condition | Rationale |
| Base | LDA or LiTMP | Minimizes nucleophilic addition to the pyridine ring.[4][5] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and polar enough to dissolve reagents and intermediates. |
| Temperature | -78 °C | Ensures stability of the lithiated species and enhances regioselectivity.[4][6][7] |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete deprotonation of the substrate. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete metalation at low temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
Visualizations
Caption: Experimental workflow for the directed metalation of protected this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. baranlab.org [baranlab.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing dimerization or polymerization of [2,4'-Bipyridine]-5-carbaldehyde
Welcome to the technical support center for [2,4'-Bipyridine]-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its dimerization or polymerization and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound featuring a bipyridine scaffold with an aldehyde functional group. The bipyridine unit is a well-known chelating ligand in coordination chemistry, capable of forming stable complexes with various metal ions.[1][2][3][4] The aldehyde group provides a reactive site for further synthetic modifications, making this compound a valuable building block in the synthesis of more complex molecules, including ligands for catalysis and materials with specific electronic and photophysical properties.[3]
Q2: Why is my solution of this compound turning yellow or precipitating over time?
This observation may indicate the formation of dimers or polymers. Aldehydes, including aromatic and heterocyclic ones, can undergo self-condensation reactions, such as the aldol condensation, especially in the presence of acidic or basic catalysts.[5][6] This process leads to the formation of larger, often colored and less soluble molecules. The reactivity of the aldehyde is influenced by the electronic properties of the bipyridine ring system.[1][2]
Q3: What is the primary mechanism of dimerization or polymerization of this compound?
The most probable mechanism is an aldol-type condensation.[5][6] This reaction involves the nucleophilic attack of an enolate (or an equivalent) of one aldehyde molecule onto the carbonyl carbon of another. While this compound lacks α-hydrogens on the aldehyde-substituted pyridine ring, which are typically required for enolate formation, other pathways for self-reaction can exist, especially under harsh conditions. For instance, electron-donating groups on the bipyridine ring can increase the nucleophilicity of the carbonyl oxygen, potentially facilitating undesired reactions. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic.[1][2][7]
Q4: How can I prevent the dimerization or polymerization of this compound?
To minimize self-reaction, it is crucial to control the experimental conditions. Key preventative measures include:
-
Temperature Control: Store the compound and its solutions at low temperatures (2-8 °C is often recommended for similar compounds) to reduce reaction rates.[8][9]
-
Inert Atmosphere: Store the solid compound and handle its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group to a carboxylic acid, which can catalyze degradation.
-
Solvent Choice: Use dry, aprotic solvents to minimize the presence of protons or hydroxide ions that can catalyze aldol-type reactions.
-
pH Control: Avoid strongly acidic or basic conditions during your experiments unless the reaction protocol specifically requires them.
-
Use of Fresh Solutions: Prepare solutions of this compound fresh before use whenever possible.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
Symptoms:
-
Complex NMR spectra with unidentifiable peaks.
-
Multiple spots on TLC analysis.
-
Lower than expected yield of the desired product.
Possible Causes:
-
Self-condensation of this compound: This is more likely if the reaction is run at elevated temperatures or for extended periods.
-
Reaction with impurities: The starting material may contain impurities that participate in side reactions.
-
Decomposition under reaction conditions: The bipyridine scaffold or the aldehyde group may not be stable under the specific reaction conditions (e.g., strong acids, bases, or high temperatures).
Solutions:
-
Purify the starting material: If purity is in doubt, purify the this compound before use, for example by recrystallization or column chromatography.
-
Optimize reaction conditions:
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Use a less concentrated solution.
-
-
Protect the aldehyde group: If the aldehyde is not the desired reactive site, consider protecting it as an acetal. This can be deprotected later.
Issue 2: Poor Solubility or Precipitation During Storage
Symptoms:
-
The compound does not fully dissolve in a solvent in which it was previously soluble.
-
A solid precipitates from a solution over time.
Possible Causes:
-
Formation of insoluble dimers or polymers: As the molecules link together, their size increases and solubility often decreases.
-
Oxidation: The aldehyde may have oxidized to the corresponding carboxylic acid, which can have different solubility properties and may salt out.
Solutions:
-
Verify storage conditions: Ensure the compound is stored in a tightly sealed, dark container, under an inert atmosphere, and at a low temperature.
-
Filter the solution: If a small amount of precipitate has formed, you may be able to use the supernatant after filtering, but it is advisable to first analyze the solution to confirm the concentration of the desired compound.
-
Re-purify the material: If significant degradation has occurred, re-purification may be necessary.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage:
-
Store the solid compound in a tightly sealed, amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial at 2-8 °C in a dark, dry place.
-
-
Handling:
-
Handle the solid compound in a glovebox or under a stream of inert gas.
-
Use dry, aprotic solvents for making solutions.
-
Prepare solutions fresh for each experiment if possible. If a stock solution is required, store it at low temperature under an inert atmosphere and use it within a short period.
-
Protocol 2: Detection and Quantification of Dimers/Polymers by HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting the presence of oligomers.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Column:
-
A C18 reverse-phase column is a good starting point.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in both) is often effective. A typical gradient might be:
-
Start with 10-20% acetonitrile.
-
Ramp to 90-100% acetonitrile over 15-20 minutes.
-
Hold at high acetonitrile concentration for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
-
Detection:
-
Monitor the absorbance at a wavelength where the bipyridine system absorbs strongly (e.g., around 280-310 nm).
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
The monomer should appear as a sharp, well-defined peak.
-
Dimers and higher oligomers will typically have longer retention times and may appear as broader peaks.
-
Quantification can be achieved by creating a calibration curve with a pure standard of the monomer. The percentage of oligomers can be estimated by the relative peak areas. For accurate quantification of oligomers, isolation and characterization of these species to determine their response factors would be necessary.
-
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Protocol 3: Characterization of Oligomers by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
In the ¹H NMR spectrum, new signals in the aldehyde region (9-10 ppm) or the appearance of new signals in the aromatic and aliphatic regions may indicate the formation of aldol addition products (β-hydroxy aldehydes) or condensation products (α,β-unsaturated aldehydes).
-
Polymerization can lead to significant peak broadening.[10][11][12][13]
-
-
Mass Spectrometry (MS):
-
Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
The mass spectrum of a pure sample should show a prominent peak for the molecular ion [M+H]⁺ of the monomer.
-
The presence of peaks at approximately double the molecular weight (or higher multiples) is a strong indication of dimer (or oligomer) formation.[14][15][16]
-
Visual Guides
Caption: Workflow for preventing dimerization of this compound.
Caption: Potential pathway for dimerization and polymerization.
References
- 1. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 2. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2,2'-Bipyridine]-5-carbaldehyde | 179873-48-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 179873-48-4|[2,2'-Bipyridine]-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. imc.cas.cz [imc.cas.cz]
- 12. box2073.temp.domains [box2073.temp.domains]
- 13. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 14. 2,2'-Bipyridine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4,4'-Bipyridine [webbook.nist.gov]
Challenges in the scale-up synthesis of [2,4'-Bipyridine]-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of [2,4'-Bipyridine]-5-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Challenges in the synthesis of this compound often arise during the critical cross-coupling step and subsequent purification. This guide addresses common issues encountered during a typical Suzuki-Miyaura coupling route.
Workflow for Suzuki-Miyaura Coupling
Interpreting complex NMR spectra of [2,4'-Bipyridine]-5-carbaldehyde derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for [2,4'-Bipyridine]-5-carbaldehyde and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the aldehyde proton signal in my ¹H NMR spectrum of a this compound derivative broader than other signals?
A1: The broadening of an aldehyde proton signal can be attributed to several factors:
-
Intermediate Rate Chemical Exchange: The aldehyde proton may be involved in a chemical exchange process, such as hydration to form a gem-diol, especially if trace amounts of water are present in the NMR solvent. If the rate of this exchange is on the NMR timescale, it can lead to signal broadening.
-
Quadrupolar Broadening: While less common for a proton, slow tumbling of a large molecule in a viscous solvent can sometimes lead to unresolved couplings and thus, a broader appearance. The adjacent nitrogen atoms in the bipyridine system can also influence the electronic environment, although direct quadrupolar broadening from nitrogen primarily affects the nitrogen signal itself and directly attached carbons or protons.[1][2]
-
Unresolved Long-Range Couplings: The aldehyde proton can have small, long-range couplings to other protons on the pyridine ring. If these coupling constants are not fully resolved, the peak may appear as a broad singlet.
Troubleshooting Tip: Try acquiring the spectrum at a lower temperature. This can slow down chemical exchange processes, potentially sharpening the signal or allowing for the observation of distinct species. Ensure your solvent is scrupulously dry.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and overlapping. How can I assign the individual proton signals?
A2: Overlapping signals in the aromatic region are a common challenge with bipyridine systems. A combination of 2D NMR experiments is the most effective way to achieve unambiguous assignments.[3][4]
Troubleshooting Steps:
-
Run a COSY (Correlation Spectroscopy) experiment: This will identify which protons are spin-coupled to each other (typically protons separated by two or three bonds).[5][6] You will see "cross-peaks" connecting coupled protons, allowing you to trace the connectivity within each pyridine ring. For example, the H-6' proton should show a correlation to the H-5' proton.
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment: This identifies protons that are close to each other in space, regardless of whether they are directly bonded.[5][7] This is particularly useful for determining the relative orientation of the two pyridine rings and for differentiating between protons on different rings that may be spatially close.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment: This experiment shows correlations between protons and carbons that are separated by two or three bonds.[8][9] By correlating the well-resolved aldehyde proton (H-C=O) to carbons in the pyridine ring, you can definitively identify the carbons at positions 4 and 6. From there, you can use HMBC and HSQC (Heteronuclear Single Quantum Coherence) to assign the rest of the carbon and attached proton skeleton.
Q3: I'm seeing fewer signals in my ¹³C NMR spectrum than expected. Why might this be?
A3: A lower-than-expected number of carbon signals can arise from a few issues:
-
Signal Overlap: It is possible that two or more carbon atoms are chemically equivalent or have very similar chemical shifts, causing their signals to overlap. This is common for the unsubstituted pyridine ring.[10]
-
Low Signal-to-Noise: Quaternary carbons (those without any attached protons), such as C-2, C-4', and C-5 in the bipyridine core, often have very long relaxation times (T1) and exhibit no Nuclear Overhauser Enhancement (NOE).[11] This can make their signals very weak or even indistinguishable from the baseline in spectra acquired with a short relaxation delay.
-
Quadrupolar Broadening: Carbons directly bonded to nitrogen (like C-2 and C-6) can sometimes be broadened due to the quadrupolar moment of the ¹⁴N nucleus, making them difficult to detect.[2]
Troubleshooting Tip: Increase the relaxation delay (d1) and the number of scans for your ¹³C NMR experiment. This will allow the quaternary carbons sufficient time to relax, leading to better signal intensity. Using a DEPT-135 experiment can also help distinguish CH, CH₂, and CH₃ signals from quaternary carbons.[12]
Data Presentation: Typical NMR Data
The following table summarizes typical ¹H NMR chemical shift ranges and coupling constants (J) for the parent this compound structure in a solvent like CDCl₃. Note that actual values will vary depending on substitution and solvent.
| Proton(s) | Typical Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constant (J) in Hz | Notes |
| Aldehyde (CHO) | 9.5 - 10.5 | s | - | Often a sharp singlet, but can be broad. |
| H-6 | ~9.0 | d | J ≈ 2.0 Hz | Coupled to H-4. |
| H-4 | ~8.5 | d | J ≈ 2.0 Hz | Coupled to H-6. |
| H-2', H-6' | ~8.7 | d | J ≈ 6.0 Hz | Protons ortho to the nitrogen on the 4'-pyridyl ring. Often appear as a doublet.[13] |
| H-3', H-5' | ~7.8 | d | J ≈ 6.0 Hz | Protons meta to the nitrogen on the 4'-pyridyl ring. Often appear as a doublet.[13] |
| H-3 | ~7.7 | s | - | May show very small long-range coupling. |
Experimental Protocols
Protocol: 2D ¹H-¹H COSY for Signal Assignment
This protocol outlines the general steps for acquiring a 2D COSY spectrum to establish proton-proton coupling networks.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Filter the solution into a clean, dry NMR tube.
2. Spectrometer Setup:
- Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
- Perform shimming to optimize the magnetic field homogeneity.
- Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and ensure proper signal detection. Note the chemical shift range containing all proton signals.
3. COSY Experiment Acquisition:
- Load a standard COSY pulse sequence program (e.g., 'cosygpqf' on Bruker instruments).
- Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.
- Set the number of data points in the direct dimension (F2) (e.g., 1024 or 2048).
- Set the number of increments in the indirect dimension (F1) (e.g., 256 or 512). A higher number will provide better resolution in F1 but will increase the experiment time.
- Set the number of scans (NS) per increment (typically 2, 4, or 8).
- Set a suitable relaxation delay (d1) of 1-2 seconds.
- Start the acquisition.
4. Data Processing and Interpretation:
- After acquisition, apply a window function (e.g., sine-bell) to both dimensions.
- Perform a two-dimensional Fourier transform.
- Phase the spectrum in both dimensions.
- Analyze the resulting spectrum. The diagonal peaks correspond to the 1D ¹H spectrum. The off-diagonal cross-peaks connect signals from protons that are spin-coupled.[6] Trace the connectivities to build fragments of the molecule.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting and assigning signals in a complex aromatic region of a ¹H NMR spectrum.
Caption: Troubleshooting workflow for NMR signal assignment.
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. emerypharma.com [emerypharma.com]
- 5. Cosy,nosy | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. mdpi.com [mdpi.com]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to [2,4'-Bipyridine]-5-carbaldehyde and [2,2'-Bipyridine]-5-carbaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the selection of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. Bipyridine-based ligands have long been a cornerstone of this field due to their robust coordination properties. This guide provides a detailed comparison of two functionalized bipyridine isomers: [2,4'-Bipyridine]-5-carbaldehyde and the more ubiquitously studied [2,2'-Bipyridine]-5-carbaldehyde. While extensive experimental data exists for the latter, this guide will also extrapolate the expected coordination behavior of the former based on foundational principles and comparative studies of related isomers, addressing a notable gap in current literature.
At a Glance: Key Structural and Coordination Differences
The fundamental difference between these two isomers lies in the relative positions of their nitrogen atoms, which dictates their primary coordination mode. [2,2'-Bipyridine]-5-carbaldehyde, with nitrogen atoms positioned to readily form a five-membered ring with a metal center, predominantly acts as a chelating ligand. In stark contrast, the nitrogen atoms in this compound are too distant for chelation, predisposing it to act as a bridging ligand, connecting two different metal centers. This distinction is the cornerstone of their divergent applications in the construction of coordination polymers and supramolecular assemblies.
| Feature | [2,2'-Bipyridine]-5-carbaldehyde | This compound (Inferred) |
| Primary Coordination Mode | Chelating | Bridging |
| Resulting Complex Geometry | Typically mononuclear, octahedral, or square planar complexes.[1] | Polynuclear, coordination polymers, or metal-organic frameworks. |
| Aldehyde Group Functionality | Post-coordination modification, secondary coordination, sensor development.[2] | Linker functionalization, post-synthetic modification of polymers. |
| Electronic Properties | Forms complexes with intense metal-to-ligand charge transfer (MLCT) bands.[1] The electron-withdrawing aldehyde group can tune the redox potentials of the complex.[2] | The electronic communication between metal centers will be mediated by the bipyridine bridge. The aldehyde group will influence the electronic properties of the resulting polymer. |
| Steric Considerations | Substituents at the 6,6'-positions can create significant steric hindrance, influencing complex geometry.[1] | Steric bulk on the pyridine rings can influence the packing and dimensionality of the resulting coordination polymer. |
Coordination Behavior in Detail
[2,2'-Bipyridine]-5-carbaldehyde: A Versatile Chelating Ligand
The 2,2'-bipyridine scaffold is one of the most widely utilized chelating ligands in coordination chemistry, forming stable five-membered rings with a vast array of transition metals.[1] The resulting complexes often exhibit unique photophysical and electrochemical properties, making them suitable for applications in photocatalysis, light-emitting devices, and sensors.[2]
The introduction of a carbaldehyde group at the 5-position adds a layer of functionality. This electron-withdrawing group can modulate the electronic properties of the bipyridine ligand, thereby influencing the energy levels of the metal complex's orbitals and its redox potentials.[2] Furthermore, the aldehyde moiety serves as a reactive handle for post-coordination modifications. It can readily undergo condensation reactions, such as Schiff base formation, to create more elaborate, multidentate ligands.[2] This allows for the construction of complex supramolecular architectures and the development of sensitive and selective chemical sensors.
This compound: A Promising Bridging Ligand
Due to the para-position of one of the nitrogen atoms relative to the inter-ring bond, this compound is incapable of intramolecular chelation. Instead, its two nitrogen atoms are ideally positioned to coordinate to two separate metal centers, acting as a bridging ligand. This characteristic makes it a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The length and rigidity of the bipyridine spacer can be utilized to control the dimensionality and porosity of the resulting materials.
The carbaldehyde group in this context offers a powerful tool for the post-synthetic modification of such polymeric structures. Once the framework is assembled, the aldehyde functionalities lining the pores or surfaces can be chemically transformed to introduce new properties, such as specific binding sites for guest molecules or catalytic centers. While direct experimental data on metal complexes of this compound is limited, studies on unsubstituted 2,4'-bipyridine have demonstrated its bridging coordination mode in ruthenium complexes.
Experimental Protocols
Synthesis of Substituted Bipyridines
The synthesis of functionalized bipyridines can be achieved through various cross-coupling reactions. The Suzuki and Ullmann couplings are two of the most common methods.
Experimental Protocol for Suzuki Coupling:
A general procedure for the synthesis of a 5-formyl-2,2'-bipyridine derivative via Suzuki coupling is as follows:
-
To a degassed solution of 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired [2,2'-Bipyridine]-5-carbaldehyde.
Experimental Protocol for Ullmann Coupling:
The Ullmann coupling is typically used for the synthesis of symmetrical bipyridines:
-
Combine a 2-halopyridine (e.g., 2-bromopyridine) with a stoichiometric amount of copper powder or a copper salt in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.
-
Heat the mixture to a high temperature (typically >150 °C) for several hours.
-
After cooling, the reaction mixture is typically treated with a complexing agent like ammonia or cyanide to remove copper salts.
-
The product is then extracted with an organic solvent and purified by distillation or chromatography.
Synthesis of a [2,2'-Bipyridine]-5-carbaldehyde Metal Complex
A representative protocol for the synthesis of a ruthenium(II) complex is provided below:
-
Dissolve [Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and [2,2'-Bipyridine]-5-carbaldehyde (1.1 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reflux the reaction mixture for 4-6 hours under an inert atmosphere.
-
Monitor the formation of the complex by UV-Vis spectroscopy, observing the characteristic MLCT bands.
-
Cool the solution to room temperature and add a concentrated aqueous solution of a salt with a non-coordinating anion, such as NH₄PF₆ or KPF₆, to precipitate the complex.
-
Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The resulting complex, --INVALID-LINK--₂, can be further purified by recrystallization.
Spectroscopic and Physicochemical Data
The following table summarizes typical spectroscopic data for [2,2'-Bipyridine]-5-carbaldehyde and one of its ruthenium complexes. Due to the lack of experimental data, corresponding values for the 2,4'-isomer are not available.
| Compound | ¹H NMR (δ, ppm, in CDCl₃) | UV-Vis (λmax, nm (ε, M⁻¹cm⁻¹)) |
| [2,2'-Bipyridine]-5-carbaldehyde | ~10.1 (s, 1H, CHO), 9.1-7.5 (m, 7H, Ar-H) | ~280, 310 |
| [Ru(bpy)₂([2,2'-Bipyridine]-5-carbaldehyde)]²⁺ | Aldehyde proton shifted, aromatic protons show complex splitting patterns due to coordination. | ~285 (π-π*), ~450 (MLCT) |
Conclusion
The choice between [2,2'-Bipyridine]-5-carbaldehyde and this compound for applications in coordination chemistry is fundamentally dictated by the desired outcome: the formation of discrete, functional mononuclear complexes or the construction of extended, porous coordination polymers. While the former is well-established as a versatile chelating ligand with a readily tunable electronic and steric profile, the latter, though less explored, holds significant promise as a functional bridging ligand for the development of novel materials. The aldehyde functionality common to both isomers provides a valuable tool for post-synthetic modification, enabling the introduction of further complexity and targeted properties into the resulting metal-ligand assemblies. Further experimental investigation into the coordination chemistry of this compound is warranted to fully unlock its potential in materials science and beyond.
References
A Comparative Guide to the Luminescent Properties of Bipyridine-Based Metal Complexes: An Experimental Validation Framework for [2,4'-Bipyridine]-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the luminescent properties of metal complexes containing bipyridine-based ligands, offering a predictive framework for the experimental validation of novel complexes such as those derived from [2,4'-Bipyridine]-5-carbaldehyde. Due to the limited availability of specific experimental data for this compound complexes in the current literature, this guide draws comparisons with structurally related bipyridine complexes to anticipate their photophysical behavior.
The introduction of a carbaldehyde group at the 5-position of the 2,4'-bipyridine scaffold offers a reactive site for further functionalization, such as the formation of Schiff bases, which can modulate the electronic properties and, consequently, the luminescence of the resulting metal complexes.[1] This functional handle is of significant interest in the development of chemical sensors, photodynamic therapy agents, and organic light-emitting diodes (OLEDs). The photophysical properties of such complexes are dictated by the interplay between the metal center, the bipyridine ligand, and any ancillary ligands, influencing the nature of the emissive excited state, which can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions.
Comparative Photophysical Data of Luminescent Bipyridine Complexes
Table 1: Photophysical Properties of Ruthenium(II) Bipyridine Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 1100 ns | [2] |
| [Ru(5-bpy-2C)₃Bz]²⁺ | 454 | 620 | 0.271 | 2800 ns | [3] |
| [Ru(4-bpy-2C-Ph)₃Et]²⁺ | 458 | 625 | 0.104 | 1470 ns | [3] |
bpy = 2,2'-bipyridine; 5-bpy-2C = 5-(2-carboxyethyl)-2,2'-bipyridine; 4-bpy-2C-Ph = 4-(2-phenylethylcarboxy)-2,2'-bipyridine
Table 2: Photophysical Properties of Iridium(III) Bipyridine Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ir(ppy)₂(bpy)]⁺ | ~380, 470 | 590 | 0.017 | 68 ns | [4] |
| [Ir(F₂-ppy)₂(BOX)] | ~380, 460 | 510 | - | - | [4] |
| [Ir(piq)₂(tpy)]PF₆ | - | 588 | 0.0957 | 1965 ns | [4] |
ppy = 2-phenylpyridine; F₂-ppy = 2-(2,4-difluorophenyl)pyridine; piq = 1-phenylisoquinoline; bpy = 2,2'-bipyridine; BOX = 2-(2-hydroxyphenyl)benzoxazolate; tpy = 2,2':6',2''-terpyridine
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the luminescent properties of novel metal complexes.
Synthesis and Characterization of the Metal Complex
A general procedure for the synthesis of a bipyridine metal complex involves the reaction of the ligand with a suitable metal precursor. For a hypothetical complex of this compound with Ruthenium(II), a typical synthesis would be as follows:
-
Ligand Synthesis: Synthesize this compound using appropriate organic chemistry methods.
-
Complexation: React the this compound ligand with a Ruthenium(II) precursor, such as Ru(bpy)₂Cl₂, in a suitable solvent (e.g., ethanol/water mixture) under reflux conditions.
-
Purification: Purify the resulting complex using column chromatography on alumina or silica gel.
-
Characterization: Confirm the structure and purity of the complex using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[3]
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the complex, providing information about the electronic transitions.
-
Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). The solvent is used as a reference.
-
Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law. The high-energy bands are typically assigned to intraligand (π-π*) transitions, while the lower-energy bands in the visible region often correspond to MLCT transitions.[5][6][7]
Photoluminescence Spectroscopy
This experiment measures the emission of light from the complex after excitation, providing data on the emission wavelength, quantum yield, and excited-state lifetime.
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. For quantum yield and lifetime measurements, the solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, as oxygen can quench the luminescence.[8]
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum (preferably an MLCT band) and scan the emission wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Luminescence Quantum Yield (Φ) Determination
The quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the luminescent process. The relative method is commonly used.
-
Standard Selection: Choose a well-characterized luminescent standard with an emission profile in a similar spectral region to the sample. Common standards include [Ru(bpy)₃]²⁺ in water (Φ = 0.028) or quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.546).
-
Measurement: Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of the solutions should be kept low (< 0.1) to avoid inner filter effects.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
Excited-State Lifetime (τ) Measurement
The lifetime of the excited state is the average time the complex spends in the excited state before returning to the ground state.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.
-
Measurement: Excite the sample with a pulsed light source (e.g., a laser or a light-emitting diode) and measure the decay of the luminescence intensity over time.
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex systems) to obtain the lifetime (τ). For many d⁶ metal complexes, the decay is a single exponential.[8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental validation of the luminescent properties of a new metal complex.
References
- 1. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands [scholars.duke.edu]
- 4. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
Comparative Catalysis: The Influence of Substituted Bipyridine Ligands on Metal Complex Activity
A deep dive into the catalytic performance of metal complexes, this guide offers a comparative analysis of how substitutions on bipyridine ligands modulate the activity of ruthenium, copper, rhodium, and iridium centers in key chemical transformations. Supported by experimental data, detailed protocols, and mechanistic diagrams, this document serves as a valuable resource for researchers in catalysis and drug development.
The versatility of 2,2'-bipyridine as a ligand in transition metal catalysis is well-established. Its strong coordination to a variety of metal centers and the relative ease with which its electronic and steric properties can be tuned through substitution make it a cornerstone in the design of bespoke catalysts. This guide provides a comparative overview of the catalytic activity of metal complexes featuring differently substituted bipyridine ligands, with a focus on ruthenium-catalyzed water oxidation, copper-catalyzed C-H functionalization, and rhodium/iridium-catalyzed hydrogenation.
Data Presentation: A Comparative Look at Catalytic Performance
The following tables summarize the catalytic performance of various metal-bipyridine complexes, highlighting the impact of ligand substitution on key metrics such as turnover number (TON), turnover frequency (TOF), yield, and enantiomeric excess (ee).
Table 1: Ruthenium-Catalyzed Water Oxidation
The catalytic activity of ruthenium complexes in water oxidation is profoundly influenced by the electronic nature of the substituents on the bipyridine ligand. Electron-donating groups generally enhance the rate of O2 evolution, while electron-withdrawing groups tend to have the opposite effect.[1][2]
| Complex | Substituent on Bipyridine | Oxidant | TON | Rate of O₂ Evolution (µmol/min) | Reference |
| [Ru(tpy)(bpy)Cl]+ | Unsubstituted | Ce(IV) | 110 | 0.12 | [2] |
| [Ru(tpy)(dmbpy)Cl]+ | 4,4'-dimethyl- (electron-donating) | Ce(IV) | 150 | 0.18 | [2] |
| [Ru(tpy)(dmcbpy)Cl]+ | 4,4'-di(carbomethoxy)- (electron-withdrawing) | Ce(IV) | 90 | 0.10 | [2] |
tpy = terpyridine, bpy = bipyridine, dmbpy = 4,4'-dimethyl-2,2'-bipyridine, dmcbpy = 4,4'-di(carbomethoxy)-2,2'-bipyridine
Table 2: Copper-Catalyzed Asymmetric C-H Functionalization
Chiral bipyridine ligands are instrumental in conferring enantioselectivity in copper-catalyzed C-H functionalization reactions. The steric bulk and specific geometry of the chiral auxiliary on the bipyridine backbone are critical for achieving high enantiomeric excess.
| Ligand | Reaction | Yield (%) | ee (%) | Reference |
| Axially Chiral Bipyridine (C4-ACBP) | Indole functionalization with diazo compounds | up to 95 | up to 95 | [3] |
| Chiral Bipyridine | Asymmetric cyclopropanation of alkenes | - | up to 92 | [4] |
Table 3: Rhodium and Iridium-Catalyzed Hydrogenation
Both rhodium and iridium form highly active hydrogenation catalysts with bipyridine ligands. The choice of metal and the substituents on the bipyridine can influence the turnover frequency and selectivity of the reaction.
| Complex | Reaction | TOF (h⁻¹) | Remarks | Reference |
| [Cp*Rh(bpy)Cl]Cl | Transfer hydrogenation of N-heterocycles | - | Effective in aqueous media | [5] |
| Rh1.7@bpy-CTF400 | CO₂ Hydrogenation | 960 (initial) | Immobilized on covalent triazine framework | [6] |
| Ir4.7@bpy-CTF400 | CO₂ Hydrogenation | 2480 (initial) | Superior efficiency to Rh counterpart | [6] |
Cp = pentamethylcyclopentadienyl, bpy-CTF = bipyridine-based covalent triazine framework*
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a substituted bipyridine ligand, a metal complex, and a catalytic reaction.
1. Synthesis of 4,4'-Dimethyl-2,2'-bipyridine (dmbpy)
This procedure is a representative example of a Negishi cross-coupling reaction used to synthesize substituted bipyridines.
-
Materials: 2-bromo-4-methylpyridine, zinc dust, palladium(II) acetate, triphenylphosphine, tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a solution of 2-bromo-4-methylpyridine in anhydrous THF, add the activated zinc dust. The mixture is heated to reflux under an inert atmosphere until the formation of the organozinc reagent is complete (monitored by GC-MS).
-
In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in anhydrous THF.
-
To the refluxing solution of the organozinc reagent, add the palladium catalyst solution dropwise.
-
The reaction mixture is refluxed for 12-24 hours until the starting material is consumed.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4,4'-dimethyl-2,2'-bipyridine as a white solid.
-
2. Synthesis of [Ru(tpy)(dmbpy)Cl]Cl
This protocol describes the synthesis of a representative ruthenium-bipyridine complex.
-
Materials: RuCl₃·3H₂O, 2,2':6',2''-terpyridine (tpy), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), ethanol, water.
-
Procedure:
-
A mixture of RuCl₃·3H₂O and tpy in a 1:1 molar ratio is refluxed in ethanol/water (3:1 v/v) for 4 hours to form the [Ru(tpy)Cl₃] intermediate.
-
The resulting dark solution is cooled, and the solvent is removed under reduced pressure.
-
The crude [Ru(tpy)Cl₃] is then dissolved in ethanol, and a solution of dmbpy (1.1 equivalents) in ethanol is added.
-
The reaction mixture is refluxed for 6 hours, during which the color changes.
-
After cooling, the solvent is evaporated, and the resulting solid is washed with diethyl ether to remove unreacted ligands.
-
The desired complex, [Ru(tpy)(dmbpy)Cl]Cl, is purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
-
3. Catalytic Water Oxidation using a Ruthenium-Bipyridine Complex
This procedure outlines a typical experiment to evaluate the catalytic activity of a ruthenium complex for water oxidation.
-
Materials: [Ru(tpy)(bpy)Cl]Cl (or a substituted analogue), ceric ammonium nitrate (CAN) as a sacrificial oxidant, deionized water, a reaction vessel connected to an oxygen sensor.
-
Procedure:
-
A solution of the ruthenium complex is prepared in deionized water in the reaction vessel.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The reaction is initiated by adding an aqueous solution of CAN to the catalyst solution under vigorous stirring.
-
The evolution of oxygen is monitored over time using the oxygen sensor.
-
The turnover number (TON) is calculated as the moles of O₂ produced per mole of catalyst. The rate of O₂ evolution is determined from the initial slope of the oxygen evolution profile.
-
Mechanistic Insights through Visualization
Understanding the catalytic cycle is paramount for catalyst optimization. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key catalytic transformations involving metal-bipyridine complexes.
Caption: Proposed catalytic cycle for water oxidation by a mononuclear ruthenium-bipyridine complex.
Caption: A simplified catalytic cycle for the hydrogenation of an alkene by a rhodium-bipyridine complex.
Caption: A general mechanistic pathway for copper-catalyzed C-H functionalization involving a carbene intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed enantioselective C–H functionalization of indoles with an axially chiral bipyridine ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Aldehyde's Position: A Comparative Analysis of its Influence on Bipyridine Ligand Properties
A comprehensive guide for researchers and drug development professionals on the nuanced effects of aldehyde substituent placement on the electronic, spectroscopic, and coordination properties of 2,2'-bipyridine ligands.
The strategic placement of functional groups on a ligand scaffold is a cornerstone of modern coordination chemistry and drug design. Among the versatile bipyridine family of ligands, the introduction of an aldehyde group offers a reactive handle for further functionalization and can significantly modulate the ligand's intrinsic properties. This guide provides a comparative analysis of how the position of a formyl (-CHO) group on the 2,2'-bipyridine (bpy) framework, specifically comparing the 4- and 6-positions, influences the ligand's electronic character, spectroscopic signatures, and subsequent behavior in metal complexes. While direct, side-by-side comparative studies of these specific isomers are not abundant in the literature, this guide synthesizes data from related substituted bipyridine systems and established electronic principles to provide a predictive and informative overview.
Electronic and Steric Effects: A Tale of Two Positions
The position of the electron-withdrawing aldehyde group on the bipyridine ring system dictates its electronic influence through a combination of inductive and resonance effects. These electronic perturbations, in turn, impact the ligand's photophysical and electrochemical properties.
-
4-Formyl-2,2'-bipyridine: In this isomer, the aldehyde group is in a para-like position relative to the coordinating nitrogen atom of the other ring. This placement allows for significant resonance withdrawal of electron density from the π-system of the bipyridine, leading to a more electron-deficient ligand. This increased π-acidity can stabilize lower oxidation states of a coordinated metal center.
-
6-Formyl-2,2'-bipyridine: With the aldehyde at the 6-position, it is in an ortho-like position to the coordinating nitrogen. While it still exerts an electron-withdrawing inductive effect, its ability to participate in resonance with the distal pyridine ring is altered compared to the 4-substituted isomer. Furthermore, the proximity of the aldehyde group to the metal coordination sphere can introduce steric hindrance, potentially influencing the geometry and stability of the resulting metal complexes.
The logical relationship between the aldehyde position and its resulting effects on the ligand properties can be visualized as follows:
Comparative Data Summary
The following tables summarize the expected and observed properties of 4-formyl- and 6-formyl-2,2'-bipyridine based on general principles and data from analogous substituted bipyridine ligands. Direct experimental data for a side-by-side comparison is limited.
Table 1: Spectroscopic Properties
| Property | 4-Formyl-2,2'-bipyridine | 6-Formyl-2,2'-bipyridine | Rationale & Supporting Data |
| UV-Vis λmax (π-π) | Expected shorter wavelength | Expected longer wavelength | The greater resonance effect in the 4-position may lead to a larger HOMO-LUMO gap. For example, electron-withdrawing groups at the 4,4'-positions can lead to blue-shifts in the π-π transitions. |
| 1H NMR (Aldehyde Proton) | Expected downfield shift | Expected slightly less downfield shift | The stronger electron-withdrawing nature at the 4-position would deshield the aldehyde proton more significantly. |
| 1H NMR (Aromatic Protons) | Significant downfield shifts, especially on the substituted ring | More complex splitting patterns and shifts due to proximity of the CHO group to the inter-ring bond. | General deshielding is expected in both cases due to the aldehyde's electronegativity. |
Table 2: Electrochemical Properties of Corresponding Ru(II) Complexes
| Property | [Ru(4-CHO-bpy)(bpy)2]2+ (Hypothetical) | [Ru(6-CHO-bpy)(bpy)2]2+ (Hypothetical) | Rationale & Supporting Data |
| Oxidation Potential (RuII/III) | Expected higher potential | Expected lower potential | The stronger electron-withdrawing nature of the 4-formyl ligand makes it more difficult to oxidize the Ru(II) center. Studies on various substituted bipyridine complexes confirm this trend.[1] |
| Reduction Potential (bpy/bpy-) | Expected less negative potential | Expected more negative potential | The increased π-acidity of the 4-formyl ligand stabilizes the reduced state, making it easier to reduce.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize and compare aldehyde-substituted bipyridine ligands and their metal complexes.
Synthesis of Formyl-Bipyridine Ligands
The synthesis of formyl-bipyridines can be achieved through various methods, with the oxidation of the corresponding methyl-bipyridines being a common route.
Workflow for Synthesis and Characterization
Protocol for Oxidation of Methyl-bipyridine:
-
Dissolution: Dissolve the starting methyl-bipyridine isomer (e.g., 4-methyl-2,2'-bipyridine or 6-methyl-2,2'-bipyridine) in a suitable solvent such as dioxane or acetic acid.
-
Oxidant Addition: Add the oxidizing agent (e.g., selenium dioxide or potassium permanganate) to the solution. The choice of oxidant and reaction conditions will depend on the specific isomer and desired selectivity.
-
Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove any solid byproducts. Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired formyl-bipyridine isomer.
Spectroscopic Characterization
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified ligand in a UV-transparent solvent (e.g., acetonitrile or ethanol) of a known concentration (typically in the range of 10-5 to 10-6 M).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified ligand in a deuterated solvent (e.g., CDCl3 or DMSO-d6) suitable for NMR spectroscopy.
-
1H NMR: Acquire a 1H NMR spectrum to determine the chemical shifts, coupling constants, and integration of the protons, confirming the structure and purity of the compound.
-
13C NMR: Acquire a 13C NMR spectrum to observe the chemical shifts of the carbon atoms, further confirming the structure.
-
2D NMR (Optional): Perform 2D NMR experiments such as COSY and HSQC to aid in the complete assignment of proton and carbon signals, especially for complex spectra.
Electrochemical Characterization
Cyclic Voltammetry Protocol for a Ru(II)-bipyridine Complex:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated electrochemical solvent (e.g., acetonitrile).
-
Sample Solution: Dissolve the ruthenium complex of the formyl-bipyridine ligand in the electrolyte solution to a known concentration (typically 1 mM).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox processes of interest. Record scans at various scan rates to assess the reversibility of the redox events.
-
Internal Standard: Add a known internal standard with a stable redox potential (e.g., ferrocene/ferrocenium couple) to reference the measured potentials.
Conclusion
The position of an aldehyde substituent on the 2,2'-bipyridine framework is a critical design element that significantly influences the ligand's electronic and steric properties. A 4-formyl-bipyridine is expected to be a stronger π-acceptor due to more effective resonance, leading to a higher Ru(II/III) oxidation potential and a less negative ligand-based reduction potential in its metal complexes. In contrast, a 6-formyl-bipyridine will likely exhibit a greater steric influence on the coordination sphere and a modified electronic profile. A thorough characterization using the detailed experimental protocols provided in this guide will enable researchers to precisely quantify these differences and select the optimal ligand architecture for their specific application, be it in the development of novel catalysts, sensors, or therapeutic agents.
References
Benchmarking the Synthesis of [2,4'-Bipyridine]-5-carbaldehyde: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of functionalized bipyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, [2,4'-Bipyridine]-5-carbaldehyde stands as a critical building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive benchmark of the primary synthetic methodologies for this and structurally similar bipyridine aldehydes, with a focus on palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Negishi couplings. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of Synthetic Methods
The synthesis of this compound and its analogs predominantly relies on the formation of the C-C bond between the two pyridine rings. The Suzuki, Stille, and Negishi reactions are powerful tools for this transformation, each with distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and reagent toxicity.
Suzuki-Miyaura Coupling is often the method of choice due to the use of relatively stable and low-toxicity organoboron reagents.[1][2] It generally offers mild reaction conditions and a broad tolerance of functional groups.[2] However, the synthesis of certain pyridylboronic acids or esters can be challenging.[3]
Stille Coupling utilizes organotin reagents, which are known for their high reactivity and tolerance of a wide array of functional groups.[4][5] This method can be particularly effective when other coupling reactions fail.[1] The primary drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[3][4]
Negishi Coupling employs organozinc reagents and is recognized for its high yields and mild reaction conditions.[3][6] It exhibits excellent functional group tolerance.[3][7] A key challenge with the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, often requiring stringent anhydrous and anaerobic reaction conditions.[5]
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of bipyridine carbaldehydes and related disubstituted bipyridines via Suzuki, Stille, and Negishi couplings. It is important to note that specific data for the direct synthesis of this compound is limited in the public domain. Therefore, data from the synthesis of the closely related [2,2'-bipyridine]-5,5'-dicarbaldehyde and other substituted bipyridines are included for comparative purposes and are clearly noted.
| Method | Reactants | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Reference |
| Suzuki-Miyaura Coupling | 4-Bromothiophene-2-carbaldehyde, Arylboronic pinacol esters/acids | Pd(PPh₃)₄ | Toluene/Water | 85-90 | 12 | 66-95 | >95% (NMR) | [8] |
| Suzuki-Miyaura Coupling | 2-(4-(4-Methoxyphenyl)phenoxy)quinoline-3-carbaldehyde | Pd₂(dba)₃ | Dioxane | 110 | - | 65 | >95% (NMR) | [9] |
| Suzuki-Miyaura Coupling | 2-Pyridylboronate, Aryl/Heteroaryl Bromide | Pd₂(dba)₃ / Custom Ligand | Dioxane | 110 | - | 63-91 | >95% (Isolated) | [10] |
| Stille Coupling | Enol triflate, Organotin reagent | Pd(dppf)Cl₂·DCM | DMF | 40 | 60 | 87 | >95% (Chromatography) | [4] |
| Stille Coupling | 2-(Trimethylstannyl)pyridine, 5-Bromopyridine derivative | PdCl₂(PPh₃)₂ | Toluene | Reflux | 48 | Moderate | - | [3] |
| Negishi Coupling | 2-Pyridyl zinc halide, Bromopyridine derivative | Pd(dba)₂ / XPhos | THF | Reflux | 20 | High | >95% (Isolated) | [7] |
| Negishi Coupling | 2-Pyridyl zinc bromide, 2-Bromopyridine derivative | Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | - | MW | 1 | up to 86 | - | [1][7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative of the conditions used for the synthesis of functionalized bipyridines and can be adapted for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling (Analogous)
This protocol is adapted from the synthesis of 4-arylthiophene-2-carbaldehydes.[8]
Materials:
-
4-Bromothiophene-2-carbaldehyde (1.0 mmol)
-
Arylboronic pinacol ester/acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde, the arylboronic acid/ester, Pd(PPh₃)₄, and K₃PO₄.
-
Add toluene and water to the flask.
-
The reaction mixture is heated to 85-90 °C and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling (General)
This protocol provides a general procedure for a Stille cross-coupling reaction.[4]
Materials:
-
Organic halide (e.g., 2-bromo-5-formylpyridine) (1.0 eq)
-
Organostannane (e.g., 4-(tributylstannyl)pyridine) (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide in the solvent.
-
Add the palladium catalyst to the solution.
-
Add the organostannane reagent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can be lengthy, sometimes exceeding 24 hours.[3]
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Negishi Coupling (Analogous)
This protocol is based on the synthesis of substituted 2,2'-bipyridines.[7]
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous ZnCl₂ (1.2 eq)
-
Halopyridine derivative (e.g., 4-bromo-pyridine) (1.0 eq)
-
Pd(dba)₂ (0.05 eq)
-
XPhos (0.1 eq)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the 2-bromopyridine derivative in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
In a separate flask, add the halopyridine derivative, Pd(dba)₂, and XPhos, and purge with argon.
-
Add the freshly prepared organozinc reagent to the second flask via cannula.
-
Heat the reaction mixture to reflux and stir for 20 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the Suzuki-Miyaura, Stille, and Negishi coupling reactions.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Stille Coupling.
Caption: Workflow for Negishi Coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Validation of Bipyridine Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize typical spectroscopic data for [2,2'-Bipyridine]-5-carbaldehyde and a related comparative compound, 4-Pyridinecarboxaldehyde. It is imperative to note that the data for [2,2'-Bipyridine]-5-carbaldehyde is based on reported values for this specific isomer and should be considered illustrative for other bipyridine carbaldehyde isomers.[1][2][3]
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (J in Hz) |
| [2,2'-Bipyridine]-5-carbaldehyde | CDCl₃ | Characteristic signals for aromatic protons of the bipyridine rings and a distinct signal for the aldehyde proton are expected.[1] |
| 4-Pyridinecarboxaldehyde | Not Specified | Signals for aromatic protons and a downfield aldehyde proton signal are characteristic. |
Note: Specific peak assignments and coupling constants for [2,2'-Bipyridine]-5-carbaldehyde are not detailed in the available public information but would be determined in an experimental setting.
Table 2: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| [2,2'-Bipyridine]-5-carbaldehyde | Expected characteristic peaks include C=O stretching of the aldehyde, C=N and C=C stretching of the pyridine rings. |
| 4-Pyridinecarboxaldehyde | Characteristic C=O stretching frequency for the aldehyde group is a key identifying feature. |
Note: The IR spectrum provides valuable information about the functional groups present in the molecule.[4]
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| [2,2'-Bipyridine]-5-carbaldehyde | ESI | 185.0715 | Expected to be consistent with the calculated mass. |
| 4-Pyridinecarboxaldehyde | ESI | 108.0450 | Expected to be consistent with the calculated mass. |
Note: High-resolution mass spectrometry is crucial for confirming the elemental composition.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, particularly for ¹³C NMR.[5] For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in structural elucidation.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation.[7] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.[4]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded first. Then, the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum.[8][9]
-
Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10] Further dilution may be necessary depending on the instrument's sensitivity. The solution should be filtered if any particulate matter is present.[10]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for the analysis of bipyridine derivatives as it is a soft ionization technique that typically produces the intact molecular ion.[11][12]
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and confirm the elemental composition.[1]
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Cross-Validation Workflow
The cross-validation of spectroscopic data is a logical process to ensure the confirmed structure is consistent across all analytical techniques.
References
- 1. [2,2'-Bipyridine]-5-carbaldehyde | 179873-48-4 | Benchchem [benchchem.com]
- 2. [2,2'-BIPYRIDINE]-5-CARBALDEHYDE | CAS 179873-48-4 [matrix-fine-chemicals.com]
- 3. [2,2'-Bipyridine]-5-carbaldehyde | 179873-48-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. mse.washington.edu [mse.washington.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
A comparative study of the stability of metal complexes derived from [2,4'-Bipyridine]-5-carbaldehyde
A comparative study on the stability of metal complexes is crucial for advancements in materials science, catalysis, and particularly in drug development, where the stability of a metal-based therapeutic can dictate its efficacy and toxicity. This guide focuses on the stability of metal complexes derived from bipyridine-based ligands, with a specific interest in [2,4'-Bipyridine]-5-carbaldehyde.
While specific experimental stability data for metal complexes of this compound is not extensively available in the reviewed literature, a robust comparative analysis can be constructed by examining a closely related and widely studied analogue: 2,2'-bipyridine . By comparing the structural and electronic properties of these ligands, we can predict the stability of this compound complexes and contrast them with the well-documented data for 2,2'-bipyridine complexes.
This guide will present thermodynamic stability data for 2,2'-bipyridine with various metal ions, detail the experimental protocols used to determine such data, and provide a theoretical comparison to predict the behavior of the target ligand, this compound.
Theoretical Framework of Complex Stability
The stability of a metal complex in a solution can be described from two perspectives: thermodynamic and kinetic stability.[1][2][3]
-
Thermodynamic Stability refers to the change in free energy (ΔG) when the metal ion and ligand combine to form the complex. It is quantified by the equilibrium constant for the formation reaction, known as the stability constant (K) or formation constant (Kf).[2] A large stability constant indicates that the complex is thermodynamically favorable and will be the predominant species at equilibrium.[2]
-
Kinetic Stability relates to the rate at which a complex undergoes ligand exchange reactions. Complexes that exchange ligands slowly are termed "inert," while those that exchange ligands quickly are "labile."[3]
Stability constants can be expressed in two ways:
-
Stepwise Stability Constants (Kn): These represent the equilibrium for the addition of a single ligand to a metal ion or a lower-order complex.[1][4]
-
M + L ⇌ ML; K1 = [ML] / ([M][L])
-
ML + L ⇌ ML2; K2 = [ML2] / ([ML][L])
-
-
Overall Stability Constants (βn): These represent the equilibrium for the formation of a complex from the free metal ion and 'n' number of ligands.[1]
-
M + nL ⇌ MLn; βn = [MLn] / ([M][L]n) = K1 × K2 × ... × Kn
-
Comparative Analysis: this compound vs. 2,2'-Bipyridine
The primary difference influencing stability between these two ligands is the position of the nitrogen atoms and the presence of a carbaldehyde substituent.
1. Isomeric Effect: The Chelate Advantage of 2,2'-Bipyridine
The 2,2'-bipyridine ligand is a classic chelating agent, meaning it can bind to a single metal ion through both of its nitrogen atoms simultaneously. This forms a highly stable five-membered ring structure.[2][3] This phenomenon, known as the chelate effect , results in significantly greater thermodynamic stability compared to complexes formed with analogous monodentate ligands (which bind through only one site).[3][5]
In contrast, the nitrogen atoms in this compound are positioned such that simultaneous chelation to a single metal center is sterically impossible. It is more likely to act as a monodentate ligand, binding through only one nitrogen, or as a bridging ligand that connects two different metal centers. This lack of chelation means its complexes will be significantly less stable than those of 2,2'-bipyridine.
2. Electronic Effect: The Carbaldehyde Substituent
The this compound ligand features a carbaldehyde (-CHO) group. This group is electron-withdrawing, meaning it pulls electron density away from the pyridine rings. This reduces the electron density on the nitrogen atoms, making them less basic and weaker Lewis donors. A weaker ligand forms a weaker coordination bond with the metal ion, resulting in a lower stability constant compared to an unsubstituted ligand like 2,2'-bipyridine.
Stability Constants of Metal Complexes with 2,2'-Bipyridine
The following table summarizes experimentally determined overall stability constants (log β) for complexes of various divalent transition metal ions with 2,2'-bipyridine in aqueous media. These values illustrate the high stability conferred by chelation.
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Reference(s) |
| Co(II) | 5.8 | 11.2 | 15.6 | [6] |
| Ni(II) | 7.0 | 13.8 | 20.0 | [6] |
| Cu(II) | 8.0 | 13.6 | 17.0 | [6][7] |
| Fe(II) | 4.2 | 8.1 | 17.4 | [4] |
| Zn(II) | 5.0 | 9.6 | 13.5 | [7] |
| Mn(II) | 2.5 | - | - | [7] |
Note: Conditions such as temperature and ionic strength can affect these values. The data presented is for comparative purposes.
The stability of these first-row transition metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8]
Experimental Protocols
Determining the stability constants of metal complexes is a fundamental task in coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods.[9][10][11]
Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.[12][13] The formation of a complex releases protons (H⁺) from the protonated ligand, causing a change in pH. By analyzing the titration curve, one can calculate the concentration of all species at equilibrium and thereby determine the stability constants.[14]
Methodology:
-
Solution Preparation: Prepare solutions of the ligand, the metal salt (usually a non-coordinating salt like perchlorate or nitrate), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., NaClO₄) is added to maintain a constant ionic strength.[14][15]
-
Calibration: Calibrate the pH meter and electrode system using standard buffers.[15]
-
Titrations: Perform a series of titrations:
-
Acid only.
-
Acid + Ligand.
-
Acid + Ligand + Metal Ion.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ versus pL (-log[L]) or by using specialized computer programs.[10][12]
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.[16][17] Job's method is used to determine the stoichiometry of the complex, and the data can then be used to calculate the stability constant.[18]
Methodology:
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.[4]
-
Continuous Variation: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 1:9 to 9:1). The total volume is kept constant.[6][16]
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.[18]
-
Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The maximum of this plot indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio).[6]
-
Calculation of K: The stability constant (Kf) can be calculated from the absorbance data at equilibrium using the Beer-Lambert law and the equilibrium expression for complex formation.[16]
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. hakon-art.com [hakon-art.com]
- 14. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 16. curresweb.com [curresweb.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jetir.org [jetir.org]
A Comparative Guide to [2,4'-Bipyridine]-5-carbaldehyde-Based Sensors for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and diagnostics, the demand for sensitive, selective, and rapid detection methods is ever-present. This guide provides a comprehensive evaluation of sensors based on the [2,4'-Bipyridine]-5-carbaldehyde scaffold, comparing their performance characteristics against established technologies for the detection of metal ions. While specific performance data for the this compound isomer is not extensively available in current literature, this guide will leverage data from the closely related and well-studied [2,2'-Bipyridine]-based fluorescent sensors as a predictive benchmark. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the most suitable analytical techniques for their applications.
Performance Comparison: Bipyridine-Based Fluorescent Sensors vs. Traditional Technologies
The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, cost, and speed. Below is a quantitative comparison of bipyridine-based fluorescent sensors with two of the most common conventional methods for metal ion analysis: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Feature | Bipyridine-Based Fluorescent Sensors (projected) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Detection Limit | 10⁻⁷ - 10⁻⁹ M | ppb - ppm range | ppt - ppb range[1][2] |
| Selectivity | High (tunable by ligand design) | High for single element analysis | High (multi-element capability) |
| Response Time | Seconds to minutes | Minutes per sample | Minutes per sample |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low (Fluorometer) | Moderate | High |
| Portability | High (potential for field use) | Low (benchtop instrument) | Low (benchtop instrument) |
| Sample Preparation | Minimal, often in solution | Can require acid digestion[3] | Often requires acid digestion[1] |
| Real-time Monitoring | Yes | No | No |
Signaling Pathways of Bipyridine-Based Sensors
Bipyridine-based fluorescent sensors typically operate through one of two primary mechanisms upon binding to a target metal ion: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the free bipyridine ligand is often non-fluorescent or weakly fluorescent due to rotational freedom and other non-radiative decay pathways. Upon chelation with a metal ion, the ligand's conformation becomes rigid, which can suppress these non-radiative pathways and lead to a significant increase in fluorescence intensity.
Photoinduced Electron Transfer (PET)
In PET-based sensors, the bipyridine ligand is attached to a fluorophore. In the unbound state, an electron transfer can occur from the bipyridine (donor) to the excited fluorophore (acceptor), quenching the fluorescence. When a metal ion binds to the bipyridine, the energy levels of the donor are altered, inhibiting the PET process and "turning on" the fluorescence.[4][5][6]
Experimental Protocols
The following sections provide a representative methodology for the synthesis of a Schiff base sensor derived from a bipyridine carbaldehyde and a subsequent procedure for its evaluation as a fluorescent metal ion sensor.
Synthesis of a [2,2'-Bipyridine]-5-carbaldehyde Schiff Base Sensor
This protocol describes a general one-step Schiff base condensation reaction.[7][8][9]
Materials:
-
[2,2'-Bipyridine]-5-carbaldehyde
-
An appropriate amine (e.g., aniline or a derivative)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve [2,2'-Bipyridine]-5-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Fluorescent Sensing Performance
Materials:
-
Stock solution of the synthesized bipyridine Schiff base sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of various metal perchlorates or nitrates in deionized water.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Fluorescence Titration:
-
Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target metal ion in the chosen buffer.
-
Record the fluorescence emission spectrum for each solution using a fluorometer.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensor's response.
-
-
Selectivity Study:
-
Prepare solutions of the sensor mixed with a range of different metal ions at the same concentration.
-
Measure the fluorescence response for each to assess the sensor's selectivity for the target ion.
-
-
Determination of Detection Limit (LOD):
-
The LOD is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations (LOD = 3σ/S).
-
-
Job's Plot for Stoichiometry:
-
Prepare a series of solutions where the total concentration of the sensor and the metal ion is constant, but their molar ratio varies.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot indicates the stoichiometry of the sensor-metal complex.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the development and evaluation of a new fluorescent sensor.
Conclusion
Sensors based on the this compound framework, and bipyridine derivatives in general, present a promising alternative to traditional heavy metal detection technologies. Their key advantages lie in their potential for high sensitivity and selectivity, coupled with low cost, portability, and the ability for real-time monitoring. While established methods like AAS and ICP-MS offer excellent accuracy and are indispensable for regulatory compliance testing, they are often lab-based, expensive, and require significant sample preparation.[1]
For researchers and professionals in drug development, the development of this compound-based sensors could enable rapid, on-site screening and monitoring of metal ion concentrations in various matrices. The straightforward synthesis and tunable photophysical properties make this class of compounds a fertile ground for the design of novel chemosensors tailored to specific analytical challenges. Further research into the [2,4']-isomer is warranted to fully elucidate its performance characteristics and unlock its potential in diverse scientific and industrial applications.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 3. azom.com [azom.com]
- 4. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 5. Activity-Based Sensing and Theranostic Probes Based on Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ionicviper.org [ionicviper.org]
- 8. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al 3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01372K [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of [2,4'-Bipyridine]-5-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of [2,4'-Bipyridine]-5-carbaldehyde, a compound utilized in coordination chemistry and as a building block in the synthesis of more complex molecules. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for closely related and structurally similar bipyridine and aldehyde compounds. It is crucial to handle this compound with the assumption that it shares the hazardous properties of its analogs, which are known to be toxic if swallowed or in contact with skin.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against potential exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as related compounds are toxic upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles or splashes. |
| Skin and Body | Laboratory coat and closed-toe shoes | To minimize skin exposure and protect against spills. |
| Respiratory | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or vapors.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. The following steps provide a general framework for its safe disposal.
-
Container Management:
-
Do not mix this compound with other waste.[1]
-
Keep the compound in its original, clearly labeled container.[1] If the original container is damaged, transfer it to a suitable, compatible, and properly labeled container.
-
Ensure the container is tightly closed and stored in a designated, secure waste accumulation area.
-
-
Waste Characterization:
-
Classify the waste as hazardous. Based on data for similar compounds, it should be treated as toxic solid waste.
-
The proper shipping name for related compounds is "Toxic solids, organic, n.o.s." (e.g., 2'2-Bipyridine), with a UN number of 2811 and a hazard class of 6.1.[1] This information should be used as a guide for waste manifest documentation.
-
-
Collection and Storage:
-
Collect waste this compound in a designated hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be accessible only to authorized personnel.[1]
-
-
Final Disposal:
-
The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate waste profile sheet, including all available safety and hazard information.
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.[1][2]
-
Collect the spilled material in a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling [2,4'-Bipyridine]-5-carbaldehyde
This guide provides critical safety and logistical information for the handling and disposal of [2,4'-Bipyridine]-5-carbaldehyde, designed for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar aromatic aldehydes and bipyridine compounds.
Hazard Summary
-
Toxicity: Likely to be toxic if swallowed or in contact with skin.[1]
-
Irritation: May cause skin and serious eye irritation.
-
Inhalation Hazard: Inhalation of dust or vapors may be harmful.[2][3]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | NIOSH-approved particulate respirator if not handled in a fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[5][6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's glove compatibility charts.[6][7] | Chemical-resistant laboratory coat or apron.[1] | Work in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles and a face shield, especially for reactions under pressure or with a risk of splashing. | Chemical-resistant gloves. | Chemical-resistant laboratory coat. | Operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[8][9] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[4][5] |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity.[10] An emergency eyewash and safety shower must be accessible.[11][12]
-
Weighing: To minimize inhalation of fine powders, weigh the compound in a fume hood or a ventilated balance enclosure. Use anti-static tools and equipment.
-
Dissolving: Add the solid to the solvent slowly in a flask or beaker within a fume hood. Use a magnetic stirrer to aid dissolution and prevent splashing.
-
Reaction Setup: Conduct all reactions in a chemical fume hood. Ensure all glassware is properly clamped and secured.
-
Post-Reaction: Quench reactions carefully, especially if exothermic.
-
Decontamination: Wipe down all surfaces with an appropriate solvent and cleaning agent after work is complete. Decontaminate all equipment that has come into contact with the chemical.
Spill Response:
-
Evacuation: Evacuate the immediate area of the spill.
-
Alerting: Inform laboratory personnel and the designated safety officer.
-
Containment (for minor spills): If trained and safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.[8]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and wash with soap and water.
-
Major Spills: For large spills, evacuate the laboratory, close the doors, and contact emergency services.[8]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatible.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]
Visual Safety Workflows
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Hierarchy of controls for mitigating chemical exposure risks.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. geneseo.edu [geneseo.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. sdfine.com [sdfine.com]
- 9. osha.gov [osha.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
